4-Nitrochalcone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c17-15(13-4-2-1-3-5-13)11-8-12-6-9-14(10-7-12)16(18)19/h1-11H/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZGGAFMGIOIQS-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7049211 | |
| Record name | 4-Nitrochalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7049211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2960-55-6, 1222-98-6 | |
| Record name | trans-4-Nitrochalcone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2960-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrochalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001222986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chalcone, 4-nitro-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002960556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propen-1-one, 3-(4-nitrophenyl)-1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Nitrochalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7049211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitrochalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.590 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-NITROCHALCONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YT67D88ODY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Nitrochalcone: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Nitrochalcone, a derivative of the chalcone scaffold, has emerged as a compound of significant interest in medicinal chemistry and drug development. Characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, one of which is substituted with a nitro group at the para position, this molecule exhibits a diverse range of biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological applications of this compound, with a focus on its anticancer, antimicrobial, and leishmanicidal properties. Detailed experimental protocols and mechanistic insights into its mode of action are presented to facilitate further research and development.
Chemical Structure and Identification
This compound, systematically named (E)-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one, is a solid, crystalline compound. Its chemical identity is well-established through various analytical techniques.
| Identifier | Value |
| IUPAC Name | (E)-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one[1][2][3] |
| CAS Number | 1222-98-6[1][4][5] |
| Molecular Formula | C₁₅H₁₁NO₃[1][4][5] |
| Molecular Weight | 253.25 g/mol [1][2][6] |
| SMILES String | O=--INVALID-LINK--c1ccc(/C=C/C(=O)c2ccccc2)cc1[6][7] |
| InChI Key | WDZGGAFMGIOIQS-DHZHZOJOSA-N[1][4][6] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.
| Property | Value | Reference |
| Appearance | Yellow to brown crystalline powder | [8][9] |
| Melting Point | 158-160 °C | [6][7][8][10] |
| Boiling Point | 399.2 °C at 760 mmHg | [1][8] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, methanol, and acetone. | [1][11] |
| Density | 1.255 g/cm³ | [1][8] |
| LogP | 3.23 | [4] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Claisen-Schmidt condensation.[5] This reaction involves the base-catalyzed condensation of an acetophenone with an aromatic aldehyde.
Experimental Protocol: Claisen-Schmidt Condensation
This protocol describes a typical laboratory-scale synthesis of this compound.
Materials:
-
4-Nitrobenzaldehyde
-
Acetophenone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), dilute
-
Crushed ice
Procedure:
-
Dissolve an equimolar amount of 4-nitrobenzaldehyde and acetophenone in ethanol.
-
Slowly add an aqueous solution of sodium hydroxide (e.g., 40% w/v) to the ethanolic solution with constant stirring at room temperature.[4]
-
Continue stirring the reaction mixture overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]
-
After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.[1]
-
A yellow precipitate of this compound will form.
-
Filter the precipitate, wash it thoroughly with cold water to remove any unreacted starting materials and base, and then dry it.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound crystals.[4]
Biological Activities and Mechanisms of Action
This compound has demonstrated a wide array of biological activities, making it a promising candidate for drug development.
Anticancer Activity
This compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer and esophageal squamous cell carcinoma.[4][12] Its anticancer mechanism is primarily attributed to the induction of oxidative stress and apoptosis.
4.1.1. Induction of Reactive Oxygen Species (ROS)
This compound treatment leads to a dose-dependent increase in intracellular ROS levels.[4] This accumulation of ROS disrupts cellular redox homeostasis, leading to cellular damage and eventual cell death.
4.1.2. Induction of Apoptosis
The increased ROS levels trigger apoptotic pathways. Studies have shown that this compound can upregulate the expression of pro-apoptotic proteins such as Bad, Bim, PUMA, and BAX, and increase the levels of cleaved-PARP, a hallmark of apoptosis.[4]
4.1.3. Experimental Protocol: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[12]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.5 to 70 µg/ml) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.[13]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.
Leishmanicidal Activity
This compound has shown potent activity against Leishmania species, the causative agents of leishmaniasis. It is effective against both promastigote and amastigote forms of the parasite.[14] The mechanism of action involves the induction of ROS, leading to parasite death.
4.2.1. Experimental Protocol: In Vitro Leishmanicidal Assay
-
Promastigote Assay:
-
Culture Leishmania promastigotes in appropriate media.
-
Incubate the promastigotes with different concentrations of this compound for 24-72 hours.
-
Determine the number of viable parasites using a hemocytometer or a viability assay (e.g., MTT).
-
Calculate the IC₅₀ value.[15]
-
-
Amastigote Assay:
-
Infect macrophages (e.g., J774.A1) with Leishmania promastigotes.
-
After infection, treat the cells with various concentrations of this compound for 48-72 hours.
-
Fix and stain the cells (e.g., with Giemsa stain).
-
Determine the number of amastigotes per macrophage and the percentage of infected macrophages.
-
Calculate the IC₅₀ value.[15]
-
Antimicrobial Activity
This compound and its derivatives have demonstrated activity against a range of bacteria and fungi.[3][16][17] The presence of the α,β-unsaturated carbonyl group is believed to be crucial for its antimicrobial action.
4.3.1. Experimental Protocol: Broth Microdilution Method for MIC Determination
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension.
-
Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25°C for fungi) for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways
The biological effects of this compound are mediated through its interaction with various cellular signaling pathways.
mTOR Signaling Pathway in Breast Cancer
In breast cancer cells, this compound has been shown to inhibit the mTOR (mammalian target of rapamycin) signaling pathway.[12] It leads to decreased activation of the effectors Raptor and S6K1, resulting in a reduction in protein synthesis and ultimately cell death.[12]
ROS/MAPK Signaling Pathway in Apoptosis
The induction of ROS by chalcone derivatives can activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically JNK and p38, which are critical mediators of apoptosis.[9]
Conclusion
This compound is a versatile molecule with a well-defined chemical structure and a broad spectrum of biological activities. Its straightforward synthesis and potent anticancer, leishmanicidal, and antimicrobial properties make it a valuable lead compound for the development of new therapeutic agents. The elucidation of its mechanisms of action, particularly the induction of ROS and modulation of key signaling pathways like mTOR and MAPK, provides a solid foundation for further preclinical and clinical investigations. This guide serves as a comprehensive resource for researchers dedicated to exploring the full therapeutic potential of this compound and its derivatives.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. researchgate.net [researchgate.net]
- 3. iosrjournals.org [iosrjournals.org]
- 4. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. green-synthesis-and-characterization-of-4-hydroxy-4-nitro-chalcone-using-grinding-techniques - Ask this paper | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones [mdpi.com]
- 9. SL4, a chalcone-based compound, induces apoptosis in human cancer cells by activation of the ROS/MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. rsc.org [rsc.org]
- 12. This compound as a potential drug in non-clinical breast cancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Leishmanicidal activity of synthetic chalcones in Leishmania (Viannia) braziliensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Licochalcone a Exhibits Leishmanicidal Activity in vitro and in Experimental Model of Leishmania (Leishmania) Infantum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial activity of nitrochalcone and pentyl caffeate against hospital pathogens results in decreased microbial adhesion and biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Nitrochalcone: A Comprehensive Technical Guide for Researchers
Abstract
4-Nitrochalcone, a derivative of chalcone, is a versatile organic compound with significant potential in medicinal chemistry and drug development. This technical guide provides an in-depth overview of this compound, covering its chemical identity, synthesis, and key biological activities. Detailed experimental protocols for its synthesis and relevant biological assays are presented to facilitate further research. The document also includes visualizations of its proposed mechanisms of action in cancer and inflammation through signaling pathway diagrams. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Chemical Identity and Properties
This compound, systematically named (2E)-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one, is characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, one of which is substituted with a nitro group.
| Identifier | Value | Reference |
| CAS Number | 1222-98-6 | |
| Molecular Formula | C₁₅H₁₁NO₃ | [1] |
| Molecular Weight | 253.25 g/mol | [2] |
| Appearance | Yellow to brown crystalline powder | |
| Melting Point | 158-160 °C | |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)--INVALID-LINK--[O-] | |
| InChI Key | WDZGGAFMGIOIQS-DHZHZOJOSA-N | [1] |
Synthesis of this compound
The most common and efficient method for synthesizing this compound is the Claisen-Schmidt condensation reaction. This base-catalyzed reaction involves the condensation of an appropriately substituted benzaldehyde (4-nitrobenzaldehyde) with an acetophenone.
General Experimental Protocol: Claisen-Schmidt Condensation
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials:
-
4-Nitrobenzaldehyde
-
Acetophenone
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Hydrochloric acid (HCl, dilute solution)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Dissolve an equimolar amount of 4-nitrobenzaldehyde and acetophenone in ethanol in a flask.
-
Slowly add an aqueous solution of sodium hydroxide to the stirred mixture at room temperature. The reaction is typically carried out in the presence of a 40% NaOH solution.[2]
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored using thin-layer chromatography (TLC).[3] Stirring is often continued overnight.[2][4]
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with a few drops of dilute HCl.[2]
-
A precipitate of this compound will form. Collect the solid product by filtration.
-
Wash the collected solid with cold water to remove any remaining base and other water-soluble impurities.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.[4]
-
Dry the purified crystals and determine the yield and melting point.
Biological Activities and Potential Therapeutic Applications
This compound has demonstrated a range of biological activities, making it a compound of interest for drug development, particularly in the areas of oncology, infectious diseases, and inflammatory conditions.
Anticancer Activity
This compound has shown promising antitumor effects in various cancer cell lines.[5] Studies have indicated its cytotoxic potential against breast cancer cells (MCF-7 and MDA-MB-231) with a lower impact on non-tumor cells.[5] In vivo studies using a solid Ehrlich carcinoma mouse model showed that oral administration of this compound led to a significant reduction in tumor growth.[5]
Mechanism of Action: The anticancer activity of this compound is believed to be mediated through the modulation of key cellular signaling pathways. One of the proposed mechanisms involves the inhibition of the mTOR (mammalian target of rapamycin) pathway, which is crucial for cell growth, proliferation, and survival.[5] Inhibition of mTOR effectors like Raptor and S6K1 leads to a reduction in protein synthesis.[5] Additionally, this compound has been observed to induce an incomplete autophagic response, contributing to cell death.[5] Another reported mechanism for some nitrochalcones is the induction of reactive oxygen species (ROS) accumulation, leading to oxidative stress and subsequent apoptosis in cancer cells.[4]
Antibacterial Activity
Nitrochalcone derivatives have been investigated for their antibacterial properties against a variety of pathogens, including multidrug-resistant strains.[6] Studies have shown that a modified nitrochalcone exhibited antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 15.62 to 31.25 μg/ml.[7] Furthermore, these compounds have been shown to reduce microbial adhesion and biofilm formation.[7]
Mechanism of Action: The antibacterial action of some chalcones may involve the potentiation of existing antibiotics. For instance, a chalcone derivative was found to enhance the activity of ampicillin against β-lactamase-producing Staphylococcus aureus, suggesting an inhibitory effect on this bacterial resistance mechanism.[8]
Anti-inflammatory Activity
Certain chalcone derivatives, including those with nitro substitutions, have demonstrated significant anti-inflammatory effects.[9] The anti-inflammatory properties are often attributed to their ability to modulate key inflammatory pathways.
Mechanism of Action: A primary mechanism of the anti-inflammatory action of chalcones involves the inhibition of inducible nitric oxide synthase (iNOS), a key enzyme in the production of the pro-inflammatory mediator nitric oxide (NO).[10] This inhibition can occur through the down-regulation of iNOS expression, which is often mediated by the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway.[10][11]
Experimental Protocols for Biological Evaluation
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare serial twofold dilutions of this compound in MHB in a 96-well plate.
-
Add a standardized bacterial inoculum to each well.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
This compound is a synthetically accessible compound with a broad spectrum of promising biological activities. Its demonstrated efficacy against cancer, bacteria, and inflammation warrants further investigation. The detailed protocols and mechanistic insights provided in this guide aim to serve as a valuable resource for researchers dedicated to exploring the therapeutic potential of this compound and its derivatives in the development of novel therapeutic agents.
References
- 1. This compound | 1222-98-6 | FN158931 | Biosynth [biosynth.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. mdpi.com [mdpi.com]
- 4. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound as a potential drug in non-clinical breast cancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, antibacterial, antibiofilm, and docking studies of chalcones against multidrug resistance pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial activity of nitrochalcone and pentyl caffeate against hospital pathogens results in decreased microbial adhesion and biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibacterial Activity of Chalcone (2E)-3-({4-[(2E)-3-(4-Nitrophenyl) prop-2-enol] phenyl}carbamoyl) prop-2-enoic acid and Its Effect Against Staphylococcus aureus Carrying Efflux Pump and β-Lactamase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-inflammatory activity of the synthetic chalcone derivatives: inhibition of inducible nitric oxide synthase-catalyzed nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Nitrochalcones: A Technical Guide to Pharmacological Potential and Drug Development Applications
Executive Summary: Chalcones, characterized by a 1,3-diphenyl-2-propen-1-one backbone, represent a privileged scaffold in medicinal chemistry due to their diverse biological activities. The introduction of a nitro functional group onto the chalcone structure can significantly modulate its electronic properties and enhance its pharmacological potential. Nitrochalcones have emerged as a promising class of compounds with a broad spectrum of activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects. This technical guide provides an in-depth overview of the synthesis, pharmacological applications, and mechanisms of action of nitrochalcones, tailored for researchers, scientists, and drug development professionals. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key molecular pathways to facilitate further research and development in this area.
Introduction
Chalcones are naturally occurring open-chain flavonoids found in numerous plants and are biosynthetic precursors to other flavonoids and isoflavonoids.[1][2] Their core structure consists of two aromatic rings (A and B) joined by a three-carbon α,β-unsaturated carbonyl system.[3] This versatile scaffold allows for extensive chemical modification, making it a focal point of drug discovery.[4] The introduction of substituents, such as the electron-withdrawing nitro (NO₂) group, has been shown to significantly influence the biological profile of these molecules.[5] Nitrochalcones have demonstrated potent activities in various therapeutic areas, including oncology, inflammation, infectious diseases, and neurodegenerative disorders, making them highly attractive candidates for the development of novel therapeutic agents.[5][6]
Synthesis of Nitrochalcones
The primary method for synthesizing nitrochalcones is the Claisen-Schmidt condensation , an alkali-catalyzed reaction between a substituted nitroacetophenone and a substituted benzaldehyde.[1][5][7] This method is efficient, experimentally simple, and allows for the creation of a diverse library of nitrochalcone derivatives.[8][9] Both conventional magnetic stirring and non-conventional ultrasound-assisted methods have been proven effective, with the conventional approach sometimes offering shorter reaction times and better yields.[8]
General Experimental Protocol: Claisen-Schmidt Condensation
The following protocol is a generalized procedure based on methodologies reported in the literature.[5][8]
-
Reactant Preparation: Dissolve an equimolar amount (e.g., 10 mmol) of a substituted nitroacetophenone in ethanol (e.g., 10 mL) in a flask.
-
Catalyst Addition: Cool the mixture in an ice-salt bath. To this stirred solution, add a solution of sodium hydroxide (e.g., 6 mL of a 1.0 M solution) dropwise.
-
Condensation Reaction: After stirring for approximately 15 minutes, add an equimolar amount of the desired substituted benzaldehyde to the reaction mixture.
-
Reaction Progression: Allow the mixture to stir at room temperature for a period ranging from 1 to 3 hours. The progress of the reaction should be monitored using Thin-Layer Chromatography (TLC).
-
Isolation and Purification: Upon completion, the precipitated product is filtered, washed thoroughly with cold water to remove the base, and then dried.
-
Recrystallization: The crude product is purified by recrystallization from a suitable solvent system (e.g., dichloromethane/ethanol or dichloromethane/n-hexane) to yield the pure nitrochalcone derivative.[5][6]
-
Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry.[5][7]
Pharmacological Potential and Applications
Nitrochalcones exhibit a wide array of pharmacological activities, positioning them as versatile scaffolds for drug development.
Anti-inflammatory Activity
Nitrochalcones have demonstrated significant anti-inflammatory properties, largely attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX-1 and COX-2).[3][4] The position of the nitro group on the aromatic rings plays a critical role in determining the anti-inflammatory potency.[3]
The primary anti-inflammatory mechanism involves the inhibition of COX enzymes, which are responsible for converting arachidonic acid into prostaglandins (PGs), key mediators of inflammation.[3] By blocking this pathway, nitrochalcones reduce the synthesis of PGs, thereby alleviating inflammatory symptoms. Molecular docking studies have confirmed the interaction of potent nitrochalcones with the active sites of COX-1 and COX-2.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Anticancer Mechanisms of 4-Nitrochalcone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, a class of natural and synthetic compounds belonging to the flavonoid family, have garnered significant attention in oncology research due to their wide spectrum of pharmacological activities. Among these, 4-Nitrochalcone and its derivatives have emerged as potent anticancer agents, demonstrating efficacy across a variety of cancer cell lines. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the anticancer effects of this compound, with a focus on its role in inducing apoptosis, cell cycle arrest, and oxidative stress. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the discovery and development of novel cancer therapeutics.
Core Mechanisms of Action
The anticancer activity of this compound is not attributed to a single mode of action but rather to a convergence of multiple cellular events that collectively disrupt cancer cell proliferation and survival. The primary mechanisms that have been elucidated include the induction of apoptosis, the arrest of the cell cycle at the G2/M phase, and the generation of reactive oxygen species (ROS). Furthermore, emerging evidence points to the modulation of critical signaling pathways such as mTOR and Wnt/β-catenin.
Data Presentation: Cytotoxicity of this compound Derivatives
The cytotoxic potential of this compound and its derivatives has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting a specific biological or biochemical function, are summarized below.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) | KYSE-450 (Esophageal) | 4.97 | [1] |
| 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) | Eca-109 (Esophageal) | 9.43 | [1] |
| Nitro Chalcone | MCF-7 (Breast) | 14.75 µg/ml | |
| Trifluoromethyl Chalcone | MCF-7 (Breast) | 13.75 µg/ml |
Signaling Pathways and Molecular Interactions
Induction of Apoptosis
This compound and its derivatives are potent inducers of apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for eliminating malignant cells. The apoptotic cascade initiated by these compounds involves both the intrinsic (mitochondrial) and extrinsic pathways.
A key derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), has been shown to significantly modulate the expression of key apoptosis-regulating proteins in esophageal squamous cell carcinoma (ESCC) cells. Treatment with Ch-19 leads to:
-
Upregulation of Pro-Apoptotic Proteins: Increased expression of Bad, Bim, PUMA, and BAX. BAX, upon activation, translocates to the mitochondria, leading to the release of cytochrome c.
-
Downregulation of Anti-Apoptotic Proteins: Decreased expression of Bcl-2, a protein that normally sequesters pro-apoptotic proteins and prevents mitochondrial outer membrane permeabilization.
-
Activation of Caspases: The release of cytochrome c from the mitochondria initiates the caspase cascade, leading to the cleavage and activation of caspase-3 and PARP (Poly (ADP-ribose) polymerase). Cleaved PARP is a hallmark of apoptosis.[1]
Cell Cycle Arrest at G2/M Phase
A hallmark of many effective anticancer agents is their ability to halt the cell cycle, preventing cancer cells from dividing and proliferating. This compound derivatives have been shown to induce cell cycle arrest, predominantly at the G2/M transition.[1] This arrest is orchestrated by a complex interplay of cyclins, cyclin-dependent kinases (CDKs), and their inhibitors.
The G2/M checkpoint is primarily regulated by the Cyclin B1/CDK1 complex. The activity of this complex is tightly controlled by phosphorylation and by inhibitors such as p21. While the precise mechanism for this compound is still under full investigation, it is hypothesized to involve:
-
Modulation of Cyclin B1 and CDK1: Potential downregulation of Cyclin B1 expression or inhibition of CDK1 activity.
-
Upregulation of p21: Increased expression of the CDK inhibitor p21, which can bind to and inactivate the Cyclin B1/CDK1 complex, thereby preventing entry into mitosis.[2][3][4]
Induction of Reactive Oxygen Species (ROS)
Cancer cells often exhibit a state of increased intrinsic oxidative stress. This compound exploits this vulnerability by further elevating the levels of reactive oxygen species (ROS), pushing the cancer cells beyond their antioxidant capacity and triggering cell death. The accumulation of ROS can damage cellular components, including DNA, proteins, and lipids, ultimately leading to apoptosis. The induction of ROS by this compound derivatives has been observed in esophageal cancer cells.[1]
Modulation of mTOR and Wnt/β-catenin Signaling Pathways
Preliminary evidence suggests that this compound may also exert its anticancer effects by modulating key signaling pathways that are often dysregulated in cancer.
-
mTOR Pathway: The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and survival. Inhibition of the Akt/mTOR signaling pathway by chalcones has been reported.[5][6][7][8] This inhibition can lead to a decrease in protein synthesis and cell growth.
-
Wnt/β-catenin Pathway: The Wnt/β-catenin pathway plays a crucial role in embryogenesis and tissue homeostasis. Its aberrant activation is a hallmark of many cancers. It is hypothesized that this compound may interfere with this pathway by promoting the degradation of β-catenin, a key transcriptional co-activator, thereby downregulating the expression of its target genes, such as c-Myc, which are involved in cell proliferation.[9][10]
Experimental Protocols
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the DNA content in a cell. Flow cytometry is used to measure the fluorescence intensity of a large population of cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ice-cold ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The data is then analyzed to determine the percentage of cells in each phase of the cell cycle.
Detection of Intracellular ROS (DCFH-DA Assay)
Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity of DCF is proportional to the amount of intracellular ROS.
Procedure:
-
Seed cells in a 6-well plate and treat with this compound.
-
Wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.[11]
-
Wash the cells again with PBS to remove excess probe.
-
Harvest the cells and resuspend in PBS.
-
Immediately analyze the fluorescence intensity of the cells using a flow cytometer with excitation at 488 nm and emission at 525 nm.[11]
Western Blot Analysis for Apoptosis-Related Proteins
Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to visualize the protein of interest.
Procedure:
-
Lyse the treated and untreated cells to extract total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
This compound and its derivatives represent a promising class of anticancer compounds with a multifaceted mechanism of action. Their ability to induce apoptosis, cause cell cycle arrest, and generate cytotoxic levels of ROS in cancer cells highlights their therapeutic potential. Furthermore, the modulation of key cancer-related signaling pathways, such as mTOR and Wnt/β-catenin, suggests a broader impact on cancer cell biology.
Future research should focus on a more comprehensive evaluation of the efficacy of this compound in a wider range of cancer models, including in vivo studies. Elucidating the precise molecular targets and further dissecting the intricate signaling networks affected by these compounds will be crucial for their clinical development. Structure-activity relationship (SAR) studies will also be vital for optimizing the potency and selectivity of this compound derivatives, with the ultimate goal of developing novel and effective cancer therapies. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate these future research endeavors.
References
- 1. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genistein-induced G2/M arrest is associated with the inhibition of cyclin B1 and the induction of p21 in human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neurophenomics.info [neurophenomics.info]
- 4. The Role of the Cyclin Dependent Kinase Inhibitor p21cip1/waf1 in Targeting Cancer: Molecular Mechanisms and Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Licochalcone A inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Licochalcone D Inhibits Skin Epidermal Cells Transformation through the Regulation of AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GSK3 suppression upregulates β-catenin and c-Myc to abrogate KRas-dependent tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Flow Cytometric Detection of Reactive Oxygen Species [bio-protocol.org]
The Ubiquitous Chalcones: A Technical Guide to Their Natural Occurrence and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Chalcone compounds, belonging to the flavonoid family, are a class of open-chain flavonoids that serve as crucial precursors for the biosynthesis of a wide array of flavonoids and isoflavonoids in the plant kingdom. Their deceptively simple chemical scaffold, a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, belies a remarkable diversity of biological activities, making them a focal point of interest for drug discovery and development. This technical guide provides an in-depth exploration of the natural occurrence and biosynthesis of chalcone compounds, offering valuable insights for researchers in phytochemistry, pharmacology, and medicinal chemistry.
Natural Occurrence of Chalcone Compounds
Chalcones are widely distributed throughout the plant kingdom, although they often do not accumulate to high concentrations as they are rapidly converted to other flavonoids. They are particularly abundant in the plant families Leguminosae (Fabaceae) , Asteraceae , and Moraceae .[1][2][3] These compounds are found in various plant parts, including petals, where they contribute to pigmentation, as well as in leaves, bark, roots, and heartwood, where they often play a role in plant defense mechanisms.[4]
Below is a summary of some naturally occurring chalcone compounds, their plant sources, and the parts from which they have been isolated.
| Chalcone Compound | Plant Species | Plant Family | Plant Part | Reference(s) |
| Butein | Butea monosperma | Leguminosae | Flowers | [4] |
| Xanthohumol | Humulus lupulus (Hops) | Cannabaceae | Cones | [4] |
| Licochalcone A | Glycyrrhiza glabra (Licorice) | Leguminosae | Roots | [2] |
| Isoliquiritigenin | Glycyrrhiza glabra (Licorice) | Leguminosae | Roots | [5] |
| Cardamonin | Alpinia katsumadai | Zingiberaceae | Seeds | [6] |
| Phloretin | Malus domestica (Apple) | Rosaceae | Leaves, Bark | [7] |
| Naringenin chalcone | Citrus species | Rutaceae | Fruits | [7] |
| Isobavachalcone | Psoralea corylifolia | Leguminosae | Seeds | [5] |
Biosynthesis of Chalcone Compounds
The biosynthesis of chalcones is a pivotal step in the flavonoid pathway, and it is catalyzed by the enzyme chalcone synthase (CHS) (EC 2.3.1.74).[8][9][10] CHS is a type III polyketide synthase that facilitates the condensation of one molecule of p-coumaroyl-CoA (derived from the phenylpropanoid pathway) with three molecules of malonyl-CoA to form the characteristic C6-C3-C6 backbone of chalcones.[8][10]
The reaction proceeds through a series of decarboxylation and condensation steps within the active site of the CHS enzyme. The final step involves an intramolecular Claisen condensation that leads to the cyclization and formation of the chalcone molecule, typically naringenin chalcone.[10]
Regulation of Chalcone Biosynthesis by External Stimuli
The expression of the chalcone synthase gene is tightly regulated and can be induced by various environmental stressors, highlighting the role of chalcones in plant defense and adaptation.[8][9]
Light Signaling
Exposure to UV-B, UV-A, and blue light has been shown to synergistically regulate the expression of the chalcone synthase gene in plants like Arabidopsis.[1][11][12][13] This light-induced expression is mediated by specific photoreceptors, including cryptochromes (cry) and phytochromes (phy) , which trigger distinct signal transduction pathways.[12][13]
Pathogen Infection and Salicylic Acid Signaling
Chalcone synthase expression is also a key component of the plant's defense response to pathogen attack.[9][14] The signaling molecule salicylic acid (SA) plays a crucial role in this process.[9][15][16] Upon pathogen recognition, SA levels increase, leading to the activation of a signaling cascade that upregulates the expression of defense-related genes, including chalcone synthase.[16] This results in the accumulation of flavonoid and isoflavonoid phytoalexins, which have antimicrobial properties.[9][14]
Experimental Protocols
General Protocol for the Isolation and Purification of Chalcones from Plant Material
This protocol provides a general workflow for the extraction and isolation of chalcone compounds from plant tissues. Optimization of solvents and chromatographic conditions may be necessary depending on the specific plant material and target chalcones.
Workflow Diagram:
Methodology:
-
Plant Material Preparation: Collect and properly identify the plant material. Dry the material at room temperature or in an oven at low temperature (40-50 °C) and grind it into a fine powder.
-
Extraction: Macerate the powdered plant material with a suitable solvent (e.g., methanol, ethanol, or acetone) at room temperature for 24-48 hours with occasional shaking. Alternatively, use a Soxhlet apparatus for continuous extraction. Repeat the extraction process 2-3 times to ensure maximum yield.
-
Filtration and Concentration: Filter the combined extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Solvent-Solvent Partitioning: Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This step helps to separate compounds based on their polarity.
-
Column Chromatography: Subject the fraction containing the chalcones (often the ethyl acetate or chloroform fraction) to column chromatography. Use silica gel or Sephadex LH-20 as the stationary phase and a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) as the mobile phase to separate the individual compounds.
-
Purification: Collect the fractions from the column and monitor them by thin-layer chromatography (TLC). Combine the fractions containing the same compound and further purify them by recrystallization or preparative high-performance liquid chromatography (HPLC).
-
Structural Characterization: Elucidate the structure of the purified chalcone using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.
Chalcone Synthase (CHS) Activity Assay
This protocol describes a common method for determining the activity of the CHS enzyme, which is crucial for studying chalcone biosynthesis.
Methodology:
-
Enzyme Extraction: Homogenize fresh plant tissue in a cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing protease inhibitors and reducing agents like β-mercaptoethanol). Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4 °C to remove cell debris. The supernatant contains the crude enzyme extract.
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme extract, the substrates p-coumaroyl-CoA and [¹⁴C]-malonyl-CoA in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30-37 °C) for a specific period (e.g., 30-60 minutes).
-
Reaction Termination and Extraction: Stop the reaction by adding an acidic solution (e.g., 2 M HCl). Extract the chalcone product from the aqueous phase with an organic solvent like ethyl acetate.
-
Quantification: Evaporate the organic solvent and redissolve the residue in a suitable solvent. Quantify the amount of radiolabeled chalcone formed using liquid scintillation counting or by separating the products by TLC or HPLC followed by autoradiography or radiometric detection. The enzyme activity is typically expressed as picomoles or nanomoles of product formed per minute per milligram of protein.
This in-depth guide provides a solid foundation for researchers and professionals working with chalcone compounds. The provided data, pathways, and protocols serve as a valuable resource for further investigation into the fascinating world of these bioactive natural products.
References
- 1. UV-B, UV-A, and blue light signal transduction pathways interact synergistically to regulate chalcone synthase gene expression in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological potential of natural chalcones: a recent studies and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chalcone Scaffolds, Bioprecursors of Flavonoids: Chemistry, Bioactivities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Chalcone synthase and its functions in plant resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chalcone synthase and its functions in plant resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chalcone synthase - Wikipedia [en.wikipedia.org]
- 11. Distinct UV-B and UV-A/blue light signal transduction pathways induce chalcone synthase gene expression in Arabidopsis cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interactions within a network of phytochrome, cryptochrome and UV-B phototransduction pathways regulate chalcone synthase gene expression in Arabidopsis leaf tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. UV and blue light signalling: pathways regulating chalcone synthase gene expression in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Differential induction of chalcone synthase mRNA activity at the onset of phytoalexin accumulation in compatible and incompatible plant-pathogen interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Salicylic Acid Induction of Flavonoid Biosynthesis Pathways in Wheat Varies by Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Antitumor Properties of Novel Synthetic Chalcone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antitumor properties of novel synthetic chalcone derivatives. Chalcones, belonging to the flavonoid family, are characterized by a 1,3-diaryl-2-propen-1-one backbone.[1][2] Their straightforward synthesis allows for extensive structural modifications, leading to the development of numerous derivatives with potent and varied biological activities.[1][2][3] This guide summarizes the mechanisms of action, quantitative efficacy data, and key experimental protocols relevant to the study of these promising anticancer agents.
Mechanisms of Antitumor Action
Synthetic chalcone derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular pathways simultaneously. This multifaceted approach can help overcome the challenges of drug resistance seen with traditional therapies.[4][5] Key mechanisms include the induction of apoptosis, cell cycle arrest, and the inhibition of crucial cellular processes like tubulin polymerization and angiogenesis.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a primary mechanism by which chalcones eliminate cancer cells.[1][6] They can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: Chalcones can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[7] This leads to increased mitochondrial membrane permeability, the release of cytochrome c, and the subsequent activation of caspase-9 and caspase-3, culminating in cell death.[1][6][8]
-
Extrinsic Pathway: Some derivatives can upregulate the expression of death receptors like DR4 and DR5 on the cancer cell surface, making them more susceptible to apoptosis.[1]
-
ROS-Mediated Apoptosis: Many chalcones induce the accumulation of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress that triggers the mitochondrial apoptosis pathway.[1]
Cell Cycle Arrest
Chalcones can halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G2/M phase.[1][9] This prevents the cells from entering mitosis and dividing. The arrest is often a consequence of disrupting microtubule dynamics through the inhibition of tubulin polymerization.[4] Some derivatives have also been shown to cause arrest in the G0/G1 phase.[10]
References
- 1. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chalcones: Promising therapeutic agents targeting key players and signaling pathways regulating the hallmarks of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Advances in chalcone-based anticancer therapy: mechanisms, preclinical advances, and future perspectives | Semantic Scholar [semanticscholar.org]
- 6. jchr.org [jchr.org]
- 7. Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Power of the Nitro Group: A Technical Guide to the Antimicrobial and Antifungal Activity of Nitrochalcones
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant pathogens presents a formidable challenge to global health. In the relentless search for novel antimicrobial agents, chalcones, a class of naturally occurring and synthetic compounds, have emerged as a promising scaffold. This guide delves into a specific, highly active subclass: nitrochalcones. The introduction of the electron-withdrawing nitro group often potentiates the antimicrobial and antifungal properties of the chalcone backbone. This document provides a comprehensive overview of the synthesis, biological activity, and proposed mechanisms of action of nitrochalcones, supported by collated data and detailed experimental protocols.
Synthesis of Nitrochalcones: The Claisen-Schmidt Condensation
The cornerstone of nitrochalcone synthesis is the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted benzaldehyde and an acetophenone.[1][2][3][4] This method is widely employed due to its simplicity and efficiency.
General Experimental Protocol: Claisen-Schmidt Condensation
This protocol outlines a standard procedure for the synthesis of nitrochalcones.
Materials and Reagents:
-
Substituted nitroacetophenone (e.g., 2-nitroacetophenone, 3-nitroacetophenone, 4-nitroacetophenone)
-
Substituted benzaldehyde (with or without nitro groups)
-
Ethanol or Methanol
-
A strong base (e.g., Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH))
-
Stirring apparatus (e.g., magnetic stirrer)
-
Round-bottom flask
-
Ice bath
-
Filtration apparatus (e.g., Buchner funnel)
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve an equimolar amount of the chosen substituted nitroacetophenone and substituted benzaldehyde in ethanol. Stir the mixture at room temperature until all solids have dissolved.
-
Catalyst Addition: Prepare a solution of NaOH or KOH in ethanol or water. Slowly add the basic solution dropwise to the stirred reactant mixture. The reaction is often initiated in an ice-salt bath to control the initial exothermic reaction.[1]
-
Reaction: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight, depending on the specific reactants.[3]
-
Precipitation and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker of ice-cold water. This will cause the crude nitrochalcone product to precipitate out of the solution.
-
Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water until the filtrate is neutral to pH paper. This removes the base catalyst and other water-soluble impurities.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent, most commonly ethanol, to yield the pure nitrochalcone crystals.
-
Drying and Characterization: Dry the purified crystals in a desiccator or a vacuum oven. The structure of the synthesized nitrochalcones can be confirmed using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[5]
Below is a generalized workflow for the synthesis of nitrochalcones.
Antimicrobial and Antifungal Activity of Nitrochalcones
Nitrochalcones have demonstrated significant activity against a broad spectrum of bacteria and fungi. The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[6][7]
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol is a standard method for determining the MIC of antimicrobial agents.[8][9][10]
Materials and Reagents:
-
Sterile 96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Nitrochalcone compound dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic or antifungal for positive control (e.g., Ampicillin, Fluconazole)
-
Pipettes and multichannel pipettes
-
Incubator
Procedure:
-
Preparation of Microtiter Plates: Dispense the sterile broth medium into all wells of a 96-well plate.
-
Serial Dilution of Compound: Create a two-fold serial dilution of the nitrochalcone compound across the wells of the microtiter plate. Start by adding a concentrated solution of the compound to the first well and then transferring a portion to the subsequent wells to create a concentration gradient.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium. The concentration of the inoculum is crucial for reproducible results and is typically adjusted to a 0.5 McFarland standard.
-
Inoculation: Add the prepared inoculum to all wells containing the diluted compound. Include a growth control well (inoculum in broth without the compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
Reading the MIC: After incubation, visually inspect the plates for turbidity, which indicates microbial growth. The MIC is the lowest concentration of the compound at which there is no visible growth.[7]
The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration.
Quantitative Data: MIC Values of Nitrochalcones
The following tables summarize the reported Minimum Inhibitory Concentration (MIC) values for a selection of nitrochalcones against various bacterial and fungal strains.
Table 1: Antibacterial Activity of Nitrochalcones (MIC in µg/mL)
| Compound ID/Description | Staphylococcus aureus | Streptococcus pyogenes | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 3-Nitroacetophenone derived chalcone (Compound 4) | - | - | - | - | [11] |
| 3-Nitroacetophenone derived pyrazoline (Compound 16) | - | 25 | - | 25 | [11] |
| 3-Nitroacetophenone derived pyrazoline (Compound 19) | - | 25 | - | 25 | [11] |
| Benzyl bromide derivative (1a) | 1000 | 2000 | 2000 | - | [7] |
| Benzyl bromide derivative (1c) | 4000 | 500 | - | - | [7] |
Table 2: Antifungal Activity of Nitrochalcones (MIC in µg/mL)
| Compound ID/Description | Candida albicans | Aspergillus niger | Reference |
| 3-Nitroacetophenone derived chalcone (Compound 4) | >100 | - | [11] |
| 3-Nitroacetophenone derived N-acetyl pyrazoline (Compound 11) | 50 | - | [11] |
| 3-Nitroacetophenone derived N-acetyl pyrazoline (Compound 12) | 50 | - | [11] |
| 3-Nitroacetophenone derived N-acetyl pyrazoline (Compound 15) | 25 | - | [11] |
| 3-Nitroacetophenone derived N-acetyl pyrazoline (Compound 16) | 25 | - | [11] |
| 3-Nitroacetophenone derived N-unsubstituted pyrazoline (Compound 17) | 50 | - | [11] |
| 3-Nitroacetophenone derived N-unsubstituted pyrazoline (Compound 19) | 25 | - | [11] |
| Benzyl bromide derivative (1a) | 250 | - | [7] |
Mechanisms of Action of Nitrochalcones
The antimicrobial and antifungal effects of nitrochalcones are attributed to several mechanisms of action. Two prominent proposed pathways are the inhibition of bacterial DNA gyrase and the disruption of fungal ergosterol biosynthesis.
Antibacterial Mechanism: Inhibition of DNA Gyrase
DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and transcription. It introduces negative supercoils into the DNA, relieving torsional stress. Nitrochalcones are thought to inhibit this enzyme, leading to a disruption of DNA replication and ultimately cell death.
The diagram below illustrates the proposed mechanism of DNA gyrase inhibition.
Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis
Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[4][12] It regulates membrane fluidity and the function of membrane-bound enzymes. The disruption of ergosterol synthesis compromises the integrity of the fungal cell membrane, leading to cell death. Chalcones have been suggested to inhibit key enzymes in the ergosterol biosynthesis pathway.[2][3][13]
The following diagram outlines the key steps in the ergosterol biosynthesis pathway and the proposed point of inhibition by nitrochalcones.
Conclusion and Future Directions
Nitrochalcones represent a promising class of antimicrobial and antifungal agents. Their straightforward synthesis, coupled with potent and broad-spectrum activity, makes them attractive candidates for further drug development. The structure-activity relationship studies suggest that the position and number of nitro groups, as well as other substituents on the aromatic rings, play a crucial role in their biological activity.
Future research should focus on:
-
Lead Optimization: Synthesizing and screening a wider array of nitrochalcone derivatives to improve efficacy and reduce potential toxicity.
-
Mechanism of Action Studies: Further elucidating the precise molecular targets and signaling pathways affected by nitrochalcones to better understand their antimicrobial and antifungal effects.
-
In Vivo Studies: Evaluating the efficacy of promising nitrochalcone candidates in animal models of infection to assess their therapeutic potential.
-
Combating Resistance: Investigating the potential of nitrochalcones to act synergistically with existing antibiotics to combat resistant strains.
The continued investigation of nitrochalcones holds significant promise for the development of new and effective treatments to address the growing threat of antimicrobial resistance.
References
- 1. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecules inhibit growth, viability and ergosterol biosynthesis in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 5. Synthesis, antifungal activity and mechanism of action of novel chalcone derivatives containing 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. idexx.dk [idexx.dk]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development [mdpi.com]
The Role of 4-Nitrochalcone as a Versatile Precursor in Flavonoid Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 4-nitrochalcone's pivotal role as a precursor in the synthesis of various flavonoid classes. Chalcones, characterized by their open-chain 1,3-diaryl-2-propen-1-one structure, are well-established intermediates in the biosynthetic pathways of flavonoids.[1][2][3] The introduction of a nitro group, particularly at the 4-position of the B-ring, creates a versatile and reactive substrate, this compound, which is instrumental in the laboratory synthesis of nitro-substituted flavanones, flavones, and flavonols. These resulting flavonoids are of significant interest in drug discovery due to their diverse and potent pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6][7]
This document details the common synthetic routes, presents quantitative data from various studies, outlines key experimental protocols, and illustrates the logical workflows from the precursor to the final flavonoid products and their applications.
Synthesis of this compound Precursors
The most prevalent method for synthesizing 4-nitrochalcones is the Claisen-Schmidt condensation .[5][6][8] This base-catalyzed aldol condensation involves the reaction of a substituted acetophenone with a 4-nitrobenzaldehyde.[8] Green chemistry approaches, such as solvent-free grinding techniques, have also been successfully employed to synthesize these precursors with high yields.[9][10]
Experimental Protocol: Green Synthesis of 4'-Hydroxy-4-Nitrochalcone via Grinding
This protocol is adapted from the method described by Susanti et al.[9][10]
-
Reactant Preparation : Combine 4-hydroxyacetophenone (1 mmol) and 4-nitrobenzaldehyde (1 mmol) in a mortar.
-
Catalyst Addition : Add a catalytic amount of solid NaOH.
-
Grinding : Grind the mixture vigorously with a pestle at room temperature for approximately 45 minutes. The mixture will turn into a yellowish-black paste.
-
Extraction : Transfer the paste to a beaker and extract the product using chloroform.
-
Purification : Evaporate the chloroform to obtain the crude product. Test for purity using Thin-Layer Chromatography (TLC) with a hexane:ethyl acetate (6:4) eluent.
-
Recrystallization : Further purify the product by recrystallization from a suitable solvent (e.g., ethanol) to yield orangish-white crystals.
-
Characterization : Confirm the structure and purity using FTIR, ¹H-NMR, and ¹³C-NMR spectroscopy. The melting point should be determined and compared to literature values (e.g., 173°C).[10]
References
- 1. researchgate.net [researchgate.net]
- 2. Chalcone Scaffolds, Bioprecursors of Flavonoids: Chemistry, Bioactivities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis Chalones and Their Isomerization into Flavanones and Azaflavanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as a potential drug in non-clinical breast cancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
- 8. Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. green-synthesis-and-characterization-of-4-hydroxy-4-nitro-chalcone-using-grinding-techniques - Ask this paper | Bohrium [bohrium.com]
Methodological & Application
Application Note: Microwave-Assisted Organic Synthesis of 4-Nitrochalcone Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of organic compounds that serve as key precursors in the biosynthesis of flavonoids and isoflavonoids in plants.[1][2] Their core structure, featuring two aromatic rings joined by an α,β-unsaturated carbonyl system, makes them versatile intermediates for synthesizing various heterocyclic compounds.[3][4] Derivatives of chalcones, particularly those containing a nitro group (NO₂), have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antioxidant properties.[2][5][6] The 4-nitrochalcone scaffold, in particular, has been explored for its potential in treating breast cancer and esophageal cancer.[7][8]
Traditional methods for synthesizing chalcones, such as the Claisen-Schmidt condensation, often require long reaction times (several hours to days), the use of large quantities of volatile organic solvents, and can result in moderate yields.[9][10] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry technique that dramatically accelerates this process.[10][11] By utilizing microwave irradiation, chemical reactions can be completed in minutes or even seconds, often with higher yields and improved purity compared to conventional heating methods.[10][12] This application note provides detailed protocols for the microwave-assisted synthesis of this compound derivatives, presents comparative data, and outlines their potential applications in drug discovery.
General Reaction Scheme: Claisen-Schmidt Condensation
The synthesis is typically achieved through a base-catalyzed Claisen-Schmidt condensation between an appropriate acetophenone and a benzaldehyde derivative. To synthesize a this compound, either the acetophenone or the benzaldehyde must contain a nitro group at the 4-position.
Route A: 4-Nitroacetophenone + Substituted Benzaldehyde Route B: Substituted Acetophenone + 4-Nitrobenzaldehyde
Experimental Protocols
Protocol 1: General Microwave-Assisted Synthesis of this compound Derivatives
This protocol describes a general procedure for the Claisen-Schmidt condensation using a dedicated microwave reactor.
Materials:
-
Substituted Acetophenone (10 mmol)
-
Substituted Benzaldehyde (10 mmol)
-
Methanol or Ethanol (20-30 mL)
-
Aqueous Sodium Hydroxide (NaOH, 40% w/v) or Potassium Hydroxide (KOH, 10%)
-
Microwave vials (10 mL)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Ethyl acetate and Hexane (for TLC mobile phase)
Procedure:
-
In a 10 mL microwave vial, dissolve the substituted acetophenone (10 mmol) and the appropriate benzaldehyde (10 mmol) in 5-10 mL of ethanol.[13][14]
-
Add the basic catalyst dropwise while stirring. For example, add 3 mL of 40% aqueous NaOH solution.[7]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a specified power and temperature. Typical conditions range from 50-250 W at 80-100°C for 1 to 6 minutes.[9][13][14]
-
Monitor the reaction progress by TLC using a suitable solvent system (e.g., ethyl acetate:hexane, 1:4).[13]
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice or cold water and neutralize with dilute HCl until a precipitate forms.[3]
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry the product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound derivative.
Protocol 2: Specific Synthesis of (2E)-1-Ferrocenyl-3-(4-nitrophenyl)prop-2-en-1-one
This protocol is an example of synthesizing a specific this compound derivative using microwave irradiation.[13]
Materials:
-
Acetylferrocene (0.438 mmol, 100 mg)
-
4-Nitrobenzaldehyde (0.438 mmol)
-
Ethanol
-
Potassium Hydroxide (KOH, 5% in ethanol)
-
Microwave reactor (e.g., Anton Paar Monowave 300)
-
Ethyl acetate, Hexane
Procedure:
-
Add equimolar amounts of acetylferrocene (0.438 mmol) and 4-nitrobenzaldehyde to a 10 mL microwave vial.
-
Add 5 mL of 5% ethanolic KOH solution.[13]
-
Place the vial in the microwave synthesis reactor.
-
Set the reaction conditions: Temperature at 100°C, stirring at 600 rpm, and reaction time of 1-5 minutes.[13]
-
Monitor the reaction completion via TLC (ethyl acetate:hexane, 1:4).
-
Once complete, cool the reaction mixture and neutralize with 2 M HCl to precipitate the product.[13]
-
Filter the precipitate and wash with cold water.
-
If no precipitate forms, perform a liquid-liquid extraction using ethyl acetate (3 x 30 mL).
-
Dry the crude product, which appears as a violet-colored solid. The reported yield is approximately 82%.[13]
Data Presentation
Microwave-assisted synthesis offers significant advantages in terms of reaction time and product yield over conventional heating methods.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Chalcone Derivatives
| Compound Type | Method | Catalyst | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ferrocenyl Chalcones | Conventional | Ethanolic KOH | 10-40 hours | 71-87% | [13] |
| Microwave | Ethanolic KOH | 1-5 min | 78-92% | [13] | |
| Chloro/Bromo Chalcones | Conventional | Aqueous KOH | 24 hours | 45-80% | [12] |
| Microwave | Aqueous KOH | 15-30 sec | 80-96% | [12] | |
| Morpholine Chalcones | Conventional | Ethanolic NaOH | Not Specified | Lower Yield | [14] |
| Microwave | Ethanolic NaOH | 1-2 min | Higher Yield | [14] | |
| Heterocyclic Chalcones | Conventional | Aqueous KOH | 24 hours | Lower Yield | [9] |
| | Microwave | Aqueous KOH | 2-6 min | Higher Yield |[9] |
Table 2: Spectroscopic Data for a Representative this compound Derivative (Example: (2E)-1-Ferrocenyl-3-(4-nitrophenyl)prop-2-en-1-one)[13]
| Spectroscopic Technique | Characteristic Peaks / Signals (δ ppm or ν cm⁻¹) | Interpretation |
| FTIR (cm⁻¹) | 1653 | C=O (α,β-unsaturated ketone) stretch |
| 1597 | C=C (alkene) stretch | |
| ¹H NMR (ppm) | 7.39 (d, J=16 Hz) | α-proton of the enone system |
| 7.72 (d, J=16 Hz) | β-proton of the enone system | |
| 8.27 (d, J=8 Hz) | Protons ortho to NO₂ group on phenyl ring | |
| 4.24, 4.68, 4.96 | Protons of the ferrocenyl group | |
| ¹³C NMR (ppm) | 192.41 | Carbonyl carbon (C=O) |
| 148.67 | Carbon attached to the nitro group (C-NO₂) | |
| 136.91 | β-carbon of the enone system | |
| 125.72 | α-carbon of the enone system |
The large coupling constant (J=16 Hz) for the α and β protons confirms the E-configuration of the double bond.[14]
Visualized Workflows and Pathways
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the microwave-assisted synthesis of this compound derivatives.
Caption: General workflow for microwave-assisted this compound synthesis.
Signaling Pathway in Cancer Cells
Certain this compound derivatives have demonstrated potent anti-tumor effects. For instance, the novel derivative 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) was shown to induce apoptosis in esophageal cancer cells through the accumulation of reactive oxygen species (ROS).[7]
Caption: Proposed mechanism of anti-tumor activity for a this compound.[7]
Applications in Drug Development
This compound derivatives are of significant interest to drug development professionals due to their diverse pharmacological activities:
-
Anticancer Activity: They have shown cytotoxicity against various cancer cell lines, including breast and esophageal cancer.[7][8] The mechanism often involves inducing apoptosis and cell cycle arrest through pathways like ROS accumulation.[7]
-
Antibacterial Activity: These compounds have demonstrated low to moderate activity against both Gram-positive (e.g., B. subtilis) and Gram-negative (e.g., K. pneumonia) bacteria.[5]
-
Enzyme Inhibition: Chalcone derivatives have been synthesized as inhibitors for enzymes like monoamine oxidase-A (MAO-A), which is a target for managing mental depression.[14]
-
Antioxidant Activity: The phenolic nature of many chalcone precursors contributes to their potential as antioxidant agents.[15]
The ease and efficiency of their synthesis using microwave irradiation make it possible to rapidly generate libraries of novel this compound derivatives for high-throughput screening and lead optimization in drug discovery programs.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. wisdomlib.org [wisdomlib.org]
- 3. sphinxsai.com [sphinxsai.com]
- 4. researchgate.net [researchgate.net]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. DSpace [research-repository.griffith.edu.au]
- 7. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound as a potential drug in non-clinical breast cancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. researchgate.net [researchgate.net]
- 12. asianpubs.org [asianpubs.org]
- 13. Frontiers | Microwave Assisted Synthesis, Characterization and Biological Activities of Ferrocenyl Chalcones and Their QSAR Analysis [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. iajps.com [iajps.com]
Application Notes and Protocols for the Synthesis of Substituted 4-Nitrochalcone Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and step-by-step protocol for the synthesis of substituted 4-nitrochalcone compounds, which are valuable intermediates in medicinal chemistry and drug discovery. The primary method described is the Claisen-Schmidt condensation, a reliable and versatile reaction for forming the characteristic α,β-unsaturated ketone core of chalcones.
Introduction
Chalcones, or 1,3-diphenyl-2-propen-1-ones, are a class of organic compounds that serve as precursors for flavonoids and isoflavonoids.[1] Synthetic chalcone derivatives, particularly those containing a nitro group, have garnered significant interest due to their potential as antimicrobial, anti-inflammatory, and antitumor agents.[2][3] The 4-nitro substitution, in particular, is a key feature in many biologically active chalcone derivatives. The synthesis of these compounds is typically achieved through a base-catalyzed Claisen-Schmidt condensation between a substituted acetophenone and a substituted benzaldehyde.[1][4] This document outlines the general synthetic procedure and provides characterization data for a series of substituted 4-nitrochalcones.
General Reaction Scheme
The synthesis of substituted 4-nitrochalcones is most commonly achieved via the Claisen-Schmidt condensation. This reaction involves the condensation of a substituted benzaldehyde with an acetophenone in the presence of a base, typically sodium hydroxide or potassium hydroxide, in an alcoholic solvent.[1][4]
Reaction: Substituted Benzaldehyde + 4-Nitroacetophenone → Substituted this compound
Quantitative Data Summary
The following table summarizes the reaction conditions and physical characteristics of various synthesized substituted this compound compounds.
| Compound ID | Substituent on Benzaldehyde | Catalyst | Solvent | Reaction Time | Yield (%) | Melting Point (°C) | Reference |
| 1a | 2-Nitro | NaOH | Ethanol | 3 h | 42 | 140-142 | [2] |
| 1b | 3-Nitro | NaOH | Ethanol | 3 h | 90 | 145-147 | [2] |
| 1c | 4-Nitro | NaOH | Ethanol | 3 h | 81 | 175-177 | [2] |
| 2 | 4-Methoxy | NaOH | Ethanol | - | - | - | [5] |
| 3 | 4-Hydroxy | NaOH | Grinding | 45 min | 70.63 | 173 | [6][7] |
| 4 | 4-Chloro | NaOH | Ethanol | - | - | - | [8] |
| 5 | Unsubstituted | NaOH | Ethanol | - | 78.33 | 158-160 | [8][9] |
| 6 | 2,4,6-Trimethoxy | NaOH | Methanol | Overnight | - | - | [10] |
| 7 | 4-(Dimethylamino) | NaOH | Ethanol | Overnight | - | - | [1] |
Experimental Protocol: Synthesis of (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one
This protocol details the synthesis of a representative this compound derivative using the Claisen-Schmidt condensation.
Materials:
-
4-Nitroacetophenone
-
Benzaldehyde
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Distilled Water
-
Dilute Hydrochloric Acid (HCl)
-
Crushed Ice
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Beakers
-
Buchner funnel and filter paper
-
Melting point apparatus
Procedure:
-
Reactant Preparation: In a round bottom flask, dissolve an equimolar amount of 4-nitroacetophenone (e.g., 0.01 mol) in approximately 20 mL of ethanol.
-
Catalyst Addition: While stirring the solution, slowly add an aqueous solution of sodium hydroxide (e.g., 40% w/v).
-
Aldehyde Addition: To the stirring mixture, add an equimolar amount of benzaldehyde (0.01 mol).
-
Reaction: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Some protocols suggest stirring overnight.[1][10]
-
Precipitation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice.[1]
-
Neutralization: Acidify the mixture by adding a few drops of dilute HCl with vigorous stirring until the solution is neutral. A solid precipitate of the chalcone should form.
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the solid product thoroughly with cold distilled water to remove any remaining base or salts.
-
Drying: Dry the purified product in a desiccator or a low-temperature oven.
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol or a dichloromethane/n-hexane mixture.[2]
-
Characterization: Characterize the final product by determining its melting point and using spectroscopic methods such as FT-IR and NMR.[1]
Visualizations
Experimental Workflow for this compound Synthesis
Caption: General workflow for the synthesis of substituted 4-nitrochalcones.
Signaling Pathway (Placeholder for Drug Development Context)
While the synthesis of 4-nitrochalcones is a chemical process, these compounds are often investigated for their effects on biological signaling pathways in drug development. The following is a representative diagram of a hypothetical signaling pathway that could be modulated by a synthesized chalcone derivative.
Caption: Hypothetical signaling pathway modulated by a this compound derivative.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. green-synthesis-and-characterization-of-4-hydroxy-4-nitro-chalcone-using-grinding-techniques - Ask this paper | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. tsijournals.com [tsijournals.com]
- 9. This compound 99 1222-98-6 [sigmaaldrich.com]
- 10. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectroscopic Characterization of 4-Nitrochalcone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the characterization of 4-Nitrochalcone using Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques are fundamental in confirming the chemical structure and purity of synthesized chalcone derivatives, which are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.[1] This guide offers step-by-step procedures, data interpretation, and visual aids to facilitate accurate and efficient analysis.
Introduction to this compound
This compound, with the systematic name (E)-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one, is a synthetic derivative of chalcone.[2] Chalcones are characterized by a three-carbon α,β-unsaturated carbonyl system that connects two aromatic rings.[1] They serve as important intermediates in the synthesis of various heterocyclic compounds and are investigated for a multitude of pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1] The accurate characterization of these molecules is a critical step in their development as potential therapeutic agents.
Spectroscopic Characterization Techniques
FTIR and NMR spectroscopy are powerful analytical techniques for the structural elucidation of organic compounds.
-
FTIR Spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
NMR Spectroscopy offers detailed insights into the molecular structure by observing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.
Quantitative Spectroscopic Data
The following tables summarize the key quantitative data obtained from FTIR and NMR analysis of this compound.
Table 1: FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |
| 1650 - 1670 | C=O (α,β-unsaturated ketone) stretching | [3][4][5] |
| 1590 - 1611 | C=C (alkene) stretching | [4][6] |
| 1511 - 1523 | Asymmetric NO₂ stretching | [5] |
| 1334 - 1345 | Symmetric NO₂ stretching | [5] |
| 3042 - 3098 | Aromatic C-H stretching | [4] |
| 977 - 983 | C=C trans-alkene C-H out-of-plane bending | [5] |
Table 2: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Coupling Constant (J, Hz) | Reference |
| 7.44 - 7.80 | Doublet | H-α (vinylic proton) | 15.6 - 16.3 | [5][6] |
| 7.53 - 8.07 | Doublet | H-β (vinylic proton) | 15.6 - 16.3 | [5][6] |
| 6.8 - 8.2 | Multiplet | Aromatic protons | - | [7] |
Table 3: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Reference |
| 186.6 - 196.8 | C=O (carbonyl carbon) | [8] |
| 116.1 - 128.1 | C-α (vinylic carbon) | [8] |
| 136.9 - 145.4 | C-β (vinylic carbon) | [8] |
| 124.3 - 148.7 | Aromatic carbons | [5] |
Experimental Protocols
FTIR Spectroscopy Protocol
Objective: To identify the characteristic functional groups of this compound.
Materials:
-
This compound sample
-
Potassium bromide (KBr), spectroscopy grade
-
Agate mortar and pestle
-
Hydraulic press for KBr pellet preparation
-
FTIR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Take approximately 1-2 mg of the synthesized this compound and 100-200 mg of dry KBr powder.
-
Grind the mixture thoroughly in an agate mortar to obtain a fine, homogeneous powder.
-
Transfer the powder to a pellet-forming die.
-
Press the powder under a hydraulic press at 8-10 tons for a few minutes to form a transparent or semi-transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder or a pure KBr pellet.
-
The instrument software will automatically subtract the background from the sample spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio with a resolution of 4 cm⁻¹.[6]
-
NMR Spectroscopy Protocol
Objective: To elucidate the detailed molecular structure of this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
NMR tubes (5 mm diameter)
-
NMR spectrometer (e.g., 300 MHz or higher)
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition (¹H NMR):
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum. Typical parameters include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16
-
-
-
Data Acquisition (¹³C NMR):
-
Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is required. Typical parameters include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more
-
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum.
-
Phase and baseline corrections are applied.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
-
Visualizations
The following diagrams illustrate the experimental workflow and the structural analysis of this compound.
References
- 1. biosynth.com [biosynth.com]
- 2. This compound | C15H11NO3 | CID 5377323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jetir.org [jetir.org]
- 4. Synthesis and Spectral Analysis of Heterocyclic Compounds Derived from Chalcone Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. dergi.fabad.org.tr [dergi.fabad.org.tr]
Application Notes and Protocols: In Vitro Cytotoxicity of 4-Nitrochalcone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones are a class of naturally occurring compounds belonging to the flavonoid family, known for their diverse pharmacological activities.[1][2] 4-Nitrochalcone (4NC) is a synthetic chalcone derivative that has demonstrated promising antitumor activity in preclinical studies.[3] This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound, a crucial step in the early stages of drug development. The described assays aim to quantify cell viability and elucidate the potential mechanisms of 4NC-induced cell death.
Core Experimental Workflow
The following diagram outlines the general workflow for determining the in vitro cytotoxicity of this compound.
Caption: Experimental workflow for this compound cytotoxicity testing.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[][5] Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.[5]
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast cancer)[3]
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1.5 x 10³ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[2]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.[6] Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.[7]
-
Formazan Solubilization: Incubate for 4 hours at 37°C.[6] Afterwards, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
-
Membrane Integrity Assay (Lactate Dehydrogenase - LDH Assay)
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[8] This assay is indicative of compromised cell membrane integrity, a hallmark of necrosis.
Materials:
-
Cells and this compound as described in the MTT assay.
-
LDH Cytotoxicity Assay Kit.
-
96-well plates.
-
Microplate reader.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[9]
-
Supernatant Collection: After the desired incubation time, centrifuge the plate at 1000 RPM for 5 minutes.[10] Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[10]
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.[10]
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[9][10]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[10] A reference wavelength of 680 nm can be used to subtract background absorbance.[11]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which typically involves subtracting the spontaneous release from the treated and maximum release values.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by Annexin V.[12] Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[12]
Materials:
-
Cells and this compound.
-
Annexin V-FITC Apoptosis Detection Kit.
-
Flow cytometer.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Staining: Resuspend the cell pellet in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations will be distinguished based on their fluorescence:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Data Presentation
Table 1: IC50 Values of this compound on Different Cancer Cell Lines
| Cell Line | Incubation Time (h) | IC50 (µM) |
| MCF-7 | 24 | 15.8 ± 1.2 |
| 48 | 8.5 ± 0.9 | |
| 72 | 4.2 ± 0.5 | |
| MDA-MB-231 | 24 | 22.1 ± 2.5 |
| 48 | 12.3 ± 1.8 | |
| 72 | 6.8 ± 0.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on Cell Membrane Integrity (LDH Release) in MCF-7 Cells after 48h Treatment
| This compound (µM) | % Cytotoxicity (LDH Release) |
| 0 (Control) | 5.2 ± 0.8 |
| 5 | 15.6 ± 2.1 |
| 10 | 35.4 ± 3.5 |
| 25 | 68.9 ± 5.2 |
| 50 | 85.1 ± 6.3 |
Data are presented as mean ± standard deviation.
Table 3: Apoptosis Induction by this compound in MCF-7 Cells after 48h Treatment
| This compound (µM) | % Early Apoptosis | % Late Apoptosis/Necrosis |
| 0 (Control) | 3.1 ± 0.5 | 2.5 ± 0.4 |
| 5 | 18.7 ± 2.3 | 8.9 ± 1.1 |
| 10 | 35.2 ± 3.8 | 15.6 ± 2.0 |
| 25 | 48.9 ± 4.5 | 25.3 ± 2.9 |
Data are presented as mean ± standard deviation.
Hypothesized Signaling Pathway for this compound-Induced Apoptosis
Chalcones have been reported to induce apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of key signaling pathways.[1] this compound has been shown to affect the mTOR pathway.[3] The following diagram illustrates a hypothesized signaling pathway for this compound-induced apoptosis.
Caption: Hypothesized signaling pathway of this compound.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the in vitro evaluation of this compound's cytotoxic effects. By employing a combination of cell viability, membrane integrity, and apoptosis assays, researchers can obtain valuable data on the compound's potency and mechanism of action. This information is critical for the further development of this compound as a potential anticancer agent.
References
- 1. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. anjs.edu.iq [anjs.edu.iq]
- 3. This compound as a potential drug in non-clinical breast cancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 9. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 10. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cellbiologics.com [cellbiologics.com]
- 12. In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antibacterial Efficacy of 4-Nitrochalcone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones are a class of organic compounds that form the central core for a variety of important biological molecules. Among these, 4-Nitrochalcone has emerged as a compound of interest for its potential antibacterial properties. These application notes provide a comprehensive protocol for researchers to assess the antibacterial efficacy of this compound and its derivatives. The protocols outlined below adhere to the standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and accuracy of results. The primary methods covered are the determination of Minimum Inhibitory Concentration (MIC) via broth microdilution and the assessment of susceptibility using the Kirby-Bauer disk diffusion method.
Data Presentation: Antibacterial Efficacy of this compound Derivatives
The following tables summarize the quantitative data on the antibacterial activity of this compound and its related compounds against various bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 2'-hydroxy-4-nitrochalcone | Bacillus cereus | 125 | [1] |
| 2'-hydroxy-4-nitrochalcone | Enterococcus faecalis | 125 | [1] |
| Nitrochalcone (NC-E05) | Hospital Pathogens | 15.62 - 31.25 | |
| Nitro-substituted chalcones | Gram-positive & Gram-negative strains | Varies | [2] |
Table 2: Zone of Inhibition (ZOI) for this compound Derivatives
| Compound | Concentration | Bacterial Strain | Zone of Inhibition (mm) | Reference |
| 4-nitro-containing substituted chalcones | 0.1% | Bacillus subtilis | 1.5 - 3.5 | [3][4] |
| 4-nitro-containing substituted chalcones | 0.1% | Klebsiella pneumoniae | 2.5 - 3.5 | [3][4] |
| 4-nitro-containing substituted chalcones | 0.2% | Bacillus subtilis | 2.5 - 3.5 | [3][4] |
| 4-nitro-containing substituted chalcones | 0.2% | Klebsiella pneumoniae | 4.9 - 7.2 | [3][4] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. It is crucial to follow aseptic techniques throughout these procedures to prevent contamination.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth dilution susceptibility tests.
Materials:
-
This compound (or derivative) stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile multichannel pipettes and tips
-
Plate reader (optional, for spectrophotometric reading)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth only)
Procedure:
-
Preparation of this compound Dilutions: a. Prepare a serial two-fold dilution of the this compound stock solution in MHB across the wells of the 96-well plate. Typically, this is done by adding 100 µL of MHB to wells 2 through 12. Add 200 µL of the starting concentration of this compound to well 1. b. Transfer 100 µL from well 1 to well 2, mix, and continue this serial dilution across the plate to well 10. Discard 100 µL from well 10. c. Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no bacteria).
-
Inoculum Preparation: a. From a fresh culture (18-24 hours old) on an agar plate, select 3-5 isolated colonies. b. Suspend the colonies in sterile saline or MHB. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL. d. Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation of Microtiter Plate: a. Add the appropriate volume of the diluted bacterial inoculum to each well (except the sterility control), resulting in a final volume of 100 µL per well.
-
Incubation: a. Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: a. The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or with a plate reader.
Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the compound.
Materials:
-
Sterile filter paper disks (6 mm diameter)
-
This compound solution of known concentration
-
Mueller-Hinton Agar (MHA) plates (150 mm)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Forceps
-
Ruler or calipers
-
Positive control antibiotic disks (e.g., Ciprofloxacin)
Procedure:
-
Preparation of this compound Disks: a. Aseptically impregnate sterile filter paper disks with a defined amount of the this compound solution. b. Allow the disks to dry completely in a sterile environment before use.
-
Inoculum Preparation: a. Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard as described in the MIC protocol.
-
Inoculation of Agar Plate: a. Dip a sterile cotton swab into the standardized bacterial suspension. b. Remove excess inoculum by pressing the swab against the inside of the tube. c. Swab the entire surface of the MHA plate evenly in three directions to ensure a confluent lawn of growth.
-
Application of Disks: a. Using sterile forceps, place the this compound-impregnated disks and control antibiotic disks onto the surface of the inoculated agar plate. b. Ensure the disks are firmly in contact with the agar and are spaced far enough apart (at least 24 mm from center to center) to prevent overlapping of the inhibition zones.
-
Incubation: a. Invert the plates and incubate at 35 ± 2°C for 16-18 hours.
-
Measuring the Zone of Inhibition: a. After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter using a ruler or calipers.
Mandatory Visualizations
Experimental Workflows
Potential Antibacterial Mechanisms of Chalcones
While the precise signaling pathways affected by this compound are a subject of ongoing research, the broader class of chalcones is known to exert its antibacterial effects through several mechanisms. One prominent mechanism is the disruption of the bacterial cell wall and membrane integrity.[1] Additionally, some chalcone derivatives have been shown to inhibit enzymes crucial for bacterial survival, such as β-lactamases, which are responsible for resistance to common antibiotics.
References
- 1. Synthesis, biological evaluation, mechanism of action and quantitative structure-activity relationship studies of chalcones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 3. researchgate.net [researchgate.net]
- 4. Investigating the Modes of Action of the Antimicrobial Chalcones BC1 and T9A [mdpi.com]
Application of 4-Nitrochalcone in Preclinical Breast Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrochalcone (4NC) is a synthetic chalcone derivative that has emerged as a promising compound in preclinical breast cancer research. Chalcones, a class of natural and synthetic compounds, are precursors of flavonoids and exhibit a wide range of biological activities, including anti-cancer properties. This document provides detailed application notes and experimental protocols based on published preclinical studies of this compound, with a focus on its effects on breast cancer cell lines and in vivo models. The information presented herein is intended to guide researchers in designing and executing experiments to further evaluate the therapeutic potential of this compound.
Mechanism of Action
Preclinical studies have elucidated that this compound exerts its anti-cancer effects in breast cancer through the modulation of key cellular pathways. The primary mechanism of action involves the inhibition of the mTOR (mechanistic target of rapamycin) signaling pathway. Specifically, this compound treatment leads to a decrease in the activation of Raptor and S6K1, crucial components of the mTORC1 complex, resulting in reduced protein synthesis and subsequently inhibiting cancer cell growth.[1][2]
Furthermore, this compound has been observed to induce an incomplete autophagic response. While there is an increase in the levels of LC3-II, a marker for autophagosome formation, the protective autophagic process is not completed, as indicated by the maintenance of p62 levels. This disruption in autophagy ultimately contributes to cell death.[1][2]
Data Presentation
The following tables summarize the quantitative data from preclinical studies of this compound in breast cancer.
Table 1: In Vitro Cytotoxicity of this compound in Breast Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time |
| MCF-7 | Estrogen Receptor-Positive (ER+) | Data not available in the provided search results | - |
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | Data not available in the provided search results | - |
| HB4a | Non-tumorigenic breast epithelial | Lower impact compared to cancer cell lines | - |
Note: While the cytotoxic potential of this compound against MCF-7 and MDA-MB-231 has been demonstrated, specific IC50 values were not available in the abstracts of the primary reference (Galindo et al., 2023). Researchers are encouraged to consult the full-text article for this specific quantitative data.
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Treatment Dose & Schedule | Outcome | Reference |
| Syngeneic Mouse Model | Solid Ehrlich Carcinoma (SEC) | 25 mg/kg, oral administration, daily for 21 days | Consistent reduction in tumor growth compared to vehicle group. No observed signs of toxicity. LD50 >2000 mg/kg. | [1][2] |
Experimental Protocols
Detailed methodologies for key experiments cited in the preclinical evaluation of this compound are provided below.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of this compound on breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231) and a non-tumorigenic control (e.g., HB4a)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (DMSO at the same final concentration as the highest 4NC treatment) and a no-treatment control.
-
Incubate the plates for the desired exposure times (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Protocol 2: Western Blot Analysis for mTOR Pathway and Autophagy Markers
This protocol is used to investigate the effect of this compound on the expression and phosphorylation of key proteins in the mTOR and autophagy pathways.
Materials:
-
Breast cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Raptor, anti-p-S6K1, anti-S6K1, anti-LC3B, anti-p62, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Protocol 3: In Vivo Solid Ehrlich Carcinoma (SEC) Model
This protocol describes the in vivo evaluation of this compound's anti-tumor efficacy in a syngeneic mouse model.
Materials:
-
Female Swiss albino or BALB/c mice
-
Ehrlich ascites carcinoma (EAC) cells
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Induce solid tumors by injecting approximately 2 x 10⁶ EAC cells subcutaneously or intramuscularly into the right hind limb of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomly divide the mice into a control group (vehicle) and a treatment group (this compound).
-
Administer this compound orally at a dose of 25 mg/kg daily for 21 days. The control group receives the vehicle.
-
Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the treatment period, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).
-
Collect blood and organs for toxicity assessment (hematological and biochemical analysis, histopathology).
Visualizations
Signaling Pathway of this compound in Breast Cancer
Caption: Mechanism of this compound in breast cancer cells.
Experimental Workflow for In Vitro Evaluation
Caption: Workflow for in vitro studies of this compound.
Logical Relationship of Preclinical Findings
Caption: Summary of preclinical findings for this compound.
References
Application Note: Analysis of 4-Nitrochalcone by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Nitrochalcone, with the chemical formula C15H11NO3 and a molecular weight of 253.26 g/mol , is a derivative of chalcone, a class of compounds that are precursors in the biosynthesis of flavonoids.[1][2][3][4] Chalcones and their derivatives have garnered significant interest in medicinal chemistry and drug development due to their wide range of biological activities. Accurate and reliable analytical methods are crucial for the quantification and quality control of this compound in research and pharmaceutical applications. This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound.
Experimental Protocol
This protocol outlines the steps for the quantitative analysis of this compound using RP-HPLC with UV detection.
1. Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, pump, and autosampler.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5][6]
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm).
-
HPLC grade acetonitrile, methanol, and water.
-
Phosphoric acid or formic acid (for mobile phase modification).[1]
-
This compound reference standard.
2. Preparation of Mobile Phase A typical mobile phase for the analysis of chalcones consists of a mixture of acetonitrile or methanol and water.[7] The organic modifier's proportion can be adjusted to achieve optimal separation.
-
Example Mobile Phase: Prepare a mixture of acetonitrile and water in a ratio of 60:40 (v/v).[5][6]
-
Acidify the mobile phase by adding a small amount of phosphoric acid or formic acid (e.g., 0.1%) to improve peak shape and resolution.[1] For mass spectrometry (MS) compatible methods, formic acid is preferred.[1]
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.
3. Preparation of Standard Solutions
-
Stock Solution (e.g., 100 µg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent, such as methanol or acetonitrile, in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 5-15 µg/mL).[5][6]
4. Sample Preparation
-
Dissolve the sample containing this compound in the mobile phase or a suitable organic solvent.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[8]
5. Chromatographic Conditions The following table summarizes a typical set of chromatographic conditions for the analysis of this compound. These parameters may be optimized for specific applications and instrumentation.
| Parameter | Value | Reference |
| Column | C18, 250 mm x 4.6 mm, 5 µm | [5][6] |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% acid | [1][5][6] |
| Flow Rate | 1.0 mL/min | [5][6] |
| Detection Wavelength | 280 nm | [5][6] |
| Injection Volume | 10-20 µL | |
| Column Temperature | Ambient or controlled (e.g., 30 °C) | [9] |
6. Method Validation For reliable quantitative analysis, the HPLC method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be evaluated by comparing the chromatograms of the analyte with those of blanks and placebos.[7]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of concentrations (e.g., 5-15 µg/mL).[5][6]
-
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the percent relative standard deviation (%RSD) for intraday and interday assays.[5][6]
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. For a similar chalcone, LOD and LOQ were reported to be 0.323 µg/mL and 0.978 µg/mL, respectively.[5][6]
Data Presentation
The following table summarizes the quantitative data for a typical RP-HPLC method for chalcone analysis, which can be adapted for this compound.
| Parameter | Typical Value |
| Linearity Range | 5 - 15 µg/mL[5][6] |
| Correlation Coefficient (r²) | > 0.999[10] |
| Limit of Detection (LOD) | ~ 0.3 µg/mL[5][6] |
| Limit of Quantitation (LOQ) | ~ 1.0 µg/mL[5][6] |
| Intra-day Precision (%RSD) | < 2%[5][6] |
| Inter-day Precision (%RSD) | < 2%[5][6] |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Workflow Diagram
The described reverse-phase HPLC method provides a reliable and efficient means for the quantitative analysis of this compound. The method is straightforward and utilizes common instrumentation and reagents, making it accessible for most analytical laboratories. Proper method validation is essential to ensure the accuracy and precision of the results obtained. This application note serves as a comprehensive guide for researchers and professionals involved in the analysis of this compound and related compounds.
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. labproinc.com [labproinc.com]
- 3. 4-硝基查耳酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | C15H11NO3 | CID 5377323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. nacalai.com [nacalai.com]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Nitrochalcone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Nitrochalcone synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of 4-nitrobenzaldehyde with acetophenone.
Q2: What are some alternative "green" synthesis methods for this compound?
A2: Greener alternatives to traditional synthesis include solvent-free grinding techniques and microwave-assisted synthesis.[1][2] The grinding method involves the physical grinding of reactants, which can reduce reaction times and eliminate the need for organic solvents.[3] Microwave-assisted synthesis can also significantly shorten reaction times and improve yields.[4]
Q3: How does the choice of catalyst affect the yield of this compound?
A3: The catalyst plays a crucial role in the Claisen-Schmidt condensation. While sodium hydroxide (NaOH) is commonly used, other bases like potassium hydroxide (KOH) have been shown to produce high yields.[5] In some cases, solid acid catalysts like SiO2–H2SO4 have been effectively used, especially in solvent-free microwave conditions, leading to yields of over 80%.[4]
Q4: What are common side reactions that can lower the yield of this compound?
A4: A potential side reaction is the Cannizzaro reaction of 4-nitrobenzaldehyde, especially in the presence of a strong base.[6] This reaction can consume the aldehyde, thereby reducing the yield of the desired chalcone. Additionally, the formation of aldol addition products without subsequent dehydration to the chalcone can also occur.[6]
Q5: How can I purify the synthesized this compound?
A5: Recrystallization is a common and effective method for purifying this compound.[3] Solvents such as ethanol are often used for this purpose.[5][6] Purity can be assessed by techniques like thin-layer chromatography (TLC) and melting point determination.[1][3] For more rigorous purification, column chromatography can be employed.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inappropriate catalyst concentration. | - Optimize the concentration of the base (e.g., NaOH or KOH). Different concentrations can significantly impact the yield.[2] |
| - Reaction temperature is too low or too high. | - For conventional methods, ensure the reaction is stirred at room temperature or with gentle heating as specified in the protocol. For microwave-assisted synthesis, optimize the temperature and irradiation time.[8][9] | |
| - Inefficient mixing of reactants. | - Ensure vigorous stirring to promote contact between the reactants, especially in heterogeneous mixtures. | |
| - Side reactions consuming starting materials. | - Consider adding the aldehyde portionwise to the reaction mixture to minimize side reactions like the Cannizzaro reaction.[6] | |
| Formation of Oily Product Instead of Solid | - Impurities present in the starting materials or product. | - Ensure the purity of the starting acetophenone and 4-nitrobenzaldehyde. After the reaction, attempt to induce crystallization by scratching the inside of the flask or by adding a seed crystal. If an oil persists, it may be necessary to purify the product using column chromatography before crystallization. |
| - Incomplete reaction. | - Monitor the reaction progress using TLC to ensure it has gone to completion. Extend the reaction time if necessary. | |
| Product is Difficult to Purify | - Presence of unreacted starting materials. | - Wash the crude product thoroughly with water to remove any water-soluble impurities and residual base. Washing with a cold, non-polar solvent like hexane can help remove unreacted acetophenone. |
| - Formation of multiple products. | - Optimize reaction conditions to favor the formation of the desired chalcone. Column chromatography may be necessary to separate the desired product from byproducts. | |
| Inconsistent Results | - Variability in reagent quality. | - Use reagents from a reliable source and ensure they are not degraded. 4-nitrobenzaldehyde can be sensitive to light and air. |
| - Variations in reaction setup and conditions. | - Standardize the experimental protocol, including reaction time, temperature, stirring speed, and the rate of addition of reagents. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the synthesis of nitrochalcones, providing a comparison of different reaction conditions and their impact on yield.
Table 1: Effect of Catalyst on Chalcone Synthesis
| Catalyst | Concentration | Yield (%) | Reference |
| SiO2–H2SO4 | - | >80 | [4] |
| KOH | 30% | 82 | [2] |
| KOH | 40% | 90 | [2] |
| KOH | 50% | 96 | [2] |
| KOH | 60% | 97 | [2] |
| NaOH | 40% (w/v) | 56-94 | [5] |
Table 2: Comparison of Synthesis Methods
| Method | Reaction Time | Yield (%) | Reference |
| Grinding | 45 min | 70.63 | [1][3] |
| Microwave-assisted (Solvent-free) | Not specified | >80 | [4] |
| Conventional Stirring | 1-3 hours | 72-73 | [10][11] |
| Ultrasonic Irradiation | Not specified | 56-92 | [10] |
Experimental Protocols
Protocol 1: Conventional Synthesis via Claisen-Schmidt Condensation
This protocol is a standard method for synthesizing this compound.
Materials:
-
4-Nitrobenzaldehyde
-
Acetophenone
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (e.g., 1.0 M)
-
Stirring apparatus
-
Ice bath
Procedure:
-
Dissolve 4-nitrobenzaldehyde and acetophenone in ethanol in a flask.
-
Cool the mixture in an ice bath with constant stirring.
-
Slowly add the NaOH solution dropwise to the cooled mixture.
-
Continue stirring the reaction mixture at room temperature for a specified time (e.g., 2-3 hours).[11]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain pure this compound.
Protocol 2: Microwave-Assisted Solvent-Free Synthesis
This method offers a more rapid and environmentally friendly approach.
Materials:
-
4-Nitrobenzaldehyde
-
Acetophenone
-
Solid catalyst (e.g., SiO2–H2SO4 or basic alumina)
-
Mortar and pestle (optional, for solid-state mixing)
-
Microwave reactor
Procedure:
-
Thoroughly mix 4-nitrobenzaldehyde, acetophenone, and the solid catalyst.
-
Place the mixture in a vessel suitable for microwave irradiation.
-
Irradiate the mixture in a microwave reactor at a predetermined power and for a specific duration. Optimization of time and power may be required.[9]
-
After the reaction, allow the mixture to cool to room temperature.
-
Add a suitable solvent (e.g., ethyl acetate) to extract the product.
-
Filter to remove the catalyst.
-
Evaporate the solvent to obtain the crude product.
-
Purify the product by recrystallization.
Protocol 3: Synthesis by Grinding Technique
This is a solvent-free method that relies on mechanical energy.
Materials:
-
4-Nitrobenzaldehyde
-
Acetophenone
-
A solid base catalyst (e.g., KOH)
-
Mortar and pestle
Procedure:
-
Place 4-nitrobenzaldehyde, acetophenone, and the solid base in a mortar.
-
Grind the mixture vigorously with a pestle for a specified time (e.g., 45 minutes).[1][3]
-
The reaction progress can be monitored by taking small samples for TLC analysis.
-
After grinding, extract the product with a suitable solvent (e.g., chloroform).[1][3]
-
Filter the solution to remove any insoluble materials.
-
Evaporate the solvent to yield the crude this compound.
-
Purify by recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. green-synthesis-and-characterization-of-4-hydroxy-4-nitro-chalcone-using-grinding-techniques - Ask this paper | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 4. researchgate.net [researchgate.net]
- 5. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. This compound | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Reaction Parameters for Chalcone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing chalcone synthesis via the Claisen-Schmidt condensation.
Frequently Asked Questions (FAQs)
Q1: What is the Claisen-Schmidt condensation for chalcone synthesis?
A1: The Claisen-Schmidt condensation is a crossed aldol condensation reaction between an aromatic aldehyde (like benzaldehyde) and an aromatic ketone (like acetophenone) that has α-hydrogens.[1] This reaction is a cornerstone of organic synthesis for creating α,β-unsaturated ketones, including the chalcone scaffold, which is a precursor for many biologically active compounds.[2][3][4]
Q2: Why is a base catalyst typically preferred over an acid catalyst for chalcone synthesis?
A2: While both acid and base catalysts can facilitate the reaction, bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are more commonly used.[2][5] Acidic conditions can lead to undesirable side reactions, such as Friedel-Crafts type reactions, which can lower the overall yield and complicate the purification process.[1] However, in some cases, particularly with hydroxylated reactants, acid catalysis might be a better choice to avoid deprotonation and subsequent side reactions.[6][7]
Q3: What are the most common side reactions in chalcone synthesis, and how can they be minimized?
A3: The primary side reaction is the self-condensation of the enolizable ketone (e.g., acetophenone).[1] To minimize this, it is advantageous to use an aromatic aldehyde that lacks α-hydrogens, making it unable to enolize.[1] Slowly adding the ketone to a mixture of the aldehyde and the base can also help by keeping the enolate concentration low, thus favoring the desired cross-condensation.[1] Other potential side reactions include the Cannizzaro reaction if two non-enolizable aldehydes are present under strongly basic conditions, and Michael addition of the enolate to the newly formed chalcone.[1][5]
Q4: My reaction mixture turned into an oily or gummy substance instead of a solid precipitate. What should I do?
A4: The formation of an oily product can be due to the presence of impurities or side products.[8] It can also occur if the product has a low melting point or is highly soluble in the solvent.[6][9] To induce precipitation, try cooling the reaction mixture in an ice bath.[9] If that fails, adding a small amount of cold water might help the product crash out of the solution.[9] Purification via column chromatography may be necessary if precipitation cannot be induced.[10]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low product yield is a frequent challenge in chalcone synthesis. The following guide provides potential causes and solutions.
Troubleshooting Decision Tree for Low Yield
Caption: Troubleshooting decision tree for low yield in chalcone synthesis.
-
Potential Cause: Inactive Catalyst
-
Solution: The base catalyst (e.g., NaOH, KOH) may be old or have absorbed atmospheric CO2, reducing its effectiveness. Use a fresh batch of the catalyst. For moisture-sensitive bases like sodium hydride (NaH), ensure they are handled under strictly anhydrous conditions.[1]
-
-
Potential Cause: Impure Reagents
-
Solution: The purity of the starting materials is crucial. Benzaldehyde can oxidize to benzoic acid upon exposure to air, which will neutralize the base catalyst. Ensure the aldehyde is freshly distilled or from a recently opened bottle.[11]
-
-
Potential Cause: Suboptimal Temperature
-
Solution: The reaction temperature can significantly impact the reaction rate and product formation.[12][13] While many Claisen-Schmidt condensations proceed at room temperature, some systems may require gentle heating to overcome the activation energy.[1][14] Conversely, excessive heat can promote side reactions.[13] Monitor the reaction by Thin Layer Chromatography (TLC) at different temperatures to find the optimum.
-
-
Potential Cause: Steric Hindrance
-
Potential Cause: Incorrect Stoichiometry
-
Solution: Using a slight excess of the aldehyde can help to ensure the ketone enolate preferentially reacts with the aldehyde, pushing the reaction towards the desired product.[1]
-
Issue 2: Formation of Multiple Products
The presence of multiple spots on a TLC plate indicates a mixture of products, which can complicate purification and lower the yield of the desired compound.
Caption: General experimental workflow for Claisen-Schmidt condensation.
References
- 1. benchchem.com [benchchem.com]
- 2. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Claisen Condensation - GeeksforGeeks [geeksforgeeks.org]
- 13. studysmarter.co.uk [studysmarter.co.uk]
- 14. Topography of the free energy landscape of Claisen–Schmidt condensation: solvent and temperature effects on the rate-controlling step - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of Crude 4-Nitrochalcone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of crude 4-Nitrochalcone using recrystallization techniques. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure a successful purification process.
Solvent Suitability for Recrystallization
The selection of an appropriate solvent is critical for effective recrystallization. An ideal solvent should dissolve the solute (this compound) to a high extent at elevated temperatures but only sparingly at low temperatures. This differential solubility is the basis for purification. Ethanol and methanol are commonly cited as effective solvents for the recrystallization of chalcones.
Note: Extensive literature searches did not yield specific quantitative solubility data for this compound. The following table provides an illustrative summary based on general principles of recrystallization and qualitative information for chalcone derivatives. These values should be used as a guideline for solvent screening experiments.
| Solvent | Chemical Formula | Boiling Point (°C) | Solubility of this compound at 20°C ( g/100 mL) | Solubility of this compound at Boiling Point ( g/100 mL) | Comments |
| Ethanol | C₂H₅OH | 78 | Low | High | Frequently recommended for chalcone recrystallization. Slow cooling is advised for optimal crystal growth. |
| Methanol | CH₃OH | 65 | Low | High | Another common choice for chalcone purification. Its lower boiling point can be advantageous.[1] |
| Acetone | C₃H₆O | 56 | Moderate | Very High | May be a suitable solvent, but its high solvency at room temperature could lead to lower yields. |
| Ethyl Acetate | C₄H₈O₂ | 77 | Low | Moderate | Can be effective, sometimes used in combination with a less polar co-solvent like hexanes. |
| Water | H₂O | 100 | Insoluble | Insoluble | Useful as an anti-solvent in a mixed solvent system with a soluble solvent like ethanol or methanol. |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization of this compound using Ethanol
This protocol outlines the procedure for purifying crude this compound using ethanol as the sole recrystallization solvent.
Materials:
-
Crude this compound
-
95% or absolute Ethanol
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Condenser (optional, but recommended)
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture to the boiling point while stirring. Continue to add small portions of hot ethanol until the this compound is completely dissolved. Avoid adding a large excess of solvent to ensure a good yield.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[2]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[2]
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the melting point of this compound (158-160°C) to remove any residual solvent.[3][4]
Protocol 2: Mixed Solvent Recrystallization of this compound using Ethanol/Water
This method is useful when a single solvent does not provide the ideal solubility characteristics.
Materials:
-
Crude this compound
-
Ethanol
-
Distilled water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Addition of Anti-solvent: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (the cloud point), indicating that the solution is saturated.
-
Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals as described in the single solvent protocol.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to concentrate the solution and attempt to recrystallize again.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of pure this compound. |
| Oiling out occurs (a liquid separates instead of crystals). | - The boiling point of the solvent is higher than the melting point of the solute-impurity mixture.- The compound is significantly impure.- The solution is cooling too rapidly. | - Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.- Consider pre-purification by another method (e.g., a quick filtration through a silica plug) if impurities are high.- Try a different solvent with a lower boiling point. |
| Low yield of purified product. | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- Incomplete crystallization before filtration. | - Concentrate the mother liquor and cool it to obtain a second crop of crystals.- Ensure the filtration apparatus is pre-heated before hot filtration.- Allow sufficient time for cooling and crystallization, including in an ice bath. |
| Crystals are colored. | - Colored impurities are co-crystallizing with the product. | - Use activated charcoal to adsorb the colored impurities before crystallization. |
| Rapid crystal formation. | - The solution is too concentrated or cooled too quickly. | - Reheat the solution, add a small amount of additional solvent, and allow for slower cooling. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Crude this compound synthesized via the Claisen-Schmidt condensation typically contains unreacted starting materials, namely 4-nitrobenzaldehyde and acetophenone. Side products from the self-condensation of acetophenone can also be present.
Q2: How do I choose the best recrystallization solvent for this compound?
A2: The ideal solvent should dissolve this compound well when hot but poorly when cold. Ethanol and methanol are commonly used and are good starting points for screening.[1] A small-scale test with a few potential solvents is the best way to determine the optimal one for your specific crude product.
Q3: Why is slow cooling important during recrystallization?
A3: Slow cooling allows for the formation of a well-ordered crystal lattice, which is more effective at excluding impurities. Rapid cooling can trap impurities within the crystal structure, leading to a less pure final product.[2]
Q4: What is the purpose of washing the crystals with cold solvent after filtration?
A4: Washing with a small amount of cold solvent removes the "mother liquor" that adheres to the surface of the crystals. This mother liquor contains the dissolved impurities, and removing it enhances the purity of the final product.[2]
Q5: Can I use a mixture of solvents for recrystallization?
A5: Yes, a mixed solvent system, such as ethanol and water, can be very effective. One solvent should readily dissolve the this compound (the "good" solvent), while the other should dissolve it poorly (the "bad" or "anti-solvent"). This allows for fine-tuning of the solubility to achieve optimal crystallization.
Visualizing the Process
Recrystallization Troubleshooting Workflow
Caption: A flowchart outlining the decision-making process for troubleshooting common issues during the recrystallization of this compound.
Factors Influencing Recrystallization Successdot
References
Technical Support Center: Overcoming Poor Solubility of Synthetic Chalcones
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of synthetic chalcones.
Frequently Asked Questions (FAQs)
Q1: My synthetic chalcone has very low solubility in aqueous solutions. What are the primary reasons for this?
A1: Chalcones, with their characteristic 1,3-diphenyl-2-propen-1-one core structure, are generally hydrophobic due to the presence of two aromatic rings.[1] This inherent lipophilicity is the primary reason for their poor solubility in water.[1][2] The planarity of the molecule and strong intermolecular interactions in the crystal lattice can also contribute to low aqueous solubility.[3]
Q2: What are the main strategies to improve the solubility of my chalcone?
A2: There are three main approaches to enhance the solubility of synthetic chalcones:
-
Chemical Modification: Altering the molecular structure of the chalcone to introduce more hydrophilic functional groups.[2] This includes strategies like creating prodrugs or using bioisosteric replacements.[4]
-
Formulation-Based Approaches: Incorporating the chalcone into advanced drug delivery systems without chemically modifying it.[5] This includes techniques such as solid dispersions, nanoemulsions, and encapsulation in nanoparticles.[5][6]
-
Advanced Drug Delivery Systems: Utilizing nanocarriers like liposomes and polymersomes to encapsulate the chalcone, thereby improving its stability and solubility.[5]
Q3: How does improving the solubility of a chalcone affect its biological activity?
A3: Enhancing the aqueous solubility of a chalcone is crucial for its therapeutic efficacy.[7] Improved solubility leads to better dissolution in biological fluids, which can increase its bioavailability and absorption.[7] This ensures that a sufficient concentration of the chalcone reaches its target site to exert its pharmacological effect, such as modulating signaling pathways like Nrf2 and STAT3.[8][9][10]
Troubleshooting Guides
Issue 1: Chalcone precipitates out of solution during in vitro assays.
Troubleshooting Steps:
-
Solvent Selection: Ensure you are using an appropriate organic solvent to first dissolve the chalcone before diluting it in your aqueous assay buffer.[11] Common choices include DMSO, ethanol, and dimethylformamide (DMF).[11]
-
Co-solvent System: Consider using a co-solvent system. For example, a 1:10 solution of DMF:PBS can significantly improve solubility compared to direct dilution in aqueous buffer.
-
pH Adjustment: For chalcones with ionizable groups, adjusting the pH of the buffer can enhance solubility.[12]
-
Use of Surfactants: Low concentrations of non-ionic surfactants, like Tween 80, can help to maintain the chalcone in solution by forming micelles.
-
Formulation as a Nanoemulsion: If precipitation persists, consider formulating the chalcone into a nanoemulsion for your experiments.[6]
Data Presentation: Solubility of Chalcones
The following tables summarize quantitative data on the solubility of chalcones in various solvents and the improvements achieved through different enhancement strategies.
Table 1: Solubility of Selected Chalcones in Organic Solvents
| Chalcone | Solvent | Solubility |
| Licochalcone A | Ethanol | ~20 mg/mL[11] |
| DMSO | ~15 mg/mL[11] | |
| Dimethylformamide (DMF) | ~25 mg/mL[11] | |
| 1,3-diphenylprop-2-en-1-one (Chalcone) | Ethanol | Soluble[1] |
| Acetone | Soluble[1] | |
| Dichloromethane | Soluble[1] |
Table 2: Enhancement of Chalcone Solubility using Different Techniques
| Chalcone Derivative | Enhancement Technique | Fold Increase in Solubility | Reference |
| Chalcone with phosphate substituent | Prodrug (Phosphate ester) | >3000x | [4] |
| L-Lysine-L-Proline derivative of a chalcone | Prodrug (Amino acid conjugation) | ~2000x | [4] |
| Licochalcone A | Hollow Gold Nanoparticles | ~3.6x (from 136.1 µg/mL to 488.9 µg/mL) | [5] |
Experimental Protocols
Protocol 1: Gravimetric Method for Solubility Determination
This protocol describes a standard method for determining the solubility of a synthetic chalcone in a given solvent.[13]
Materials:
-
Synthetic chalcone
-
Selected solvent (e.g., chloroform, dichloromethane)
-
Equilibrium cell (e.g., sealed flask)
-
Constant temperature water bath with magnetic stirrer
-
Analytical balance
-
Filtration apparatus (e.g., syringe filter)
Procedure:
-
Add an excess amount of the synthetic chalcone to a known mass of the selected solvent in the equilibrium cell.
-
Place the cell in the constant temperature water bath and stir the mixture continuously for approximately 5 hours to ensure it reaches equilibrium.
-
Stop stirring and allow the solution to settle for at least 2 hours to allow any undissolved solid to precipitate.
-
Carefully withdraw a known volume of the supernatant (the clear solution above the solid) using a pre-weighed syringe and filter it to remove any remaining solid particles.
-
Weigh the filtered solution.
-
Evaporate the solvent from the filtered solution and weigh the remaining solid chalcone.
-
Calculate the solubility in terms of mass of solute per mass or volume of solvent. Repeat the measurement at least three times to ensure accuracy.[13]
Protocol 2: Preparation of a Chalcone-Loaded Nanoemulsion by Spontaneous Emulsification
This protocol outlines the preparation of a nanoemulsion to enhance the solubility of a synthetic chalcone.[14]
Materials:
-
Synthetic chalcone
-
Oil phase (e.g., medium-chain triglycerides - MCT)
-
Lipophilic surfactant (e.g., soybean lecithin or sorbitan monooleate)
-
Hydrophilic surfactant (e.g., Polysorbate 20 or Polysorbate 80)
-
Aqueous phase (e.g., purified water)
Procedure:
-
Dissolve the synthetic chalcone (e.g., at 1.0 mg/mL) in the oil phase.
-
In a separate container, mix the lipophilic and hydrophilic surfactants.
-
Add the oil phase containing the chalcone to the surfactant mixture and homogenize.
-
Slowly add the aqueous phase to the oil-surfactant mixture under constant stirring.
-
Continue stirring until a translucent and stable nanoemulsion is formed.
-
Characterize the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential to ensure quality and stability.[14]
Visualizations
Signaling Pathways
Poor solubility can hinder the ability of chalcones to reach their intracellular targets and modulate key signaling pathways involved in disease. The following diagrams illustrate two such pathways.
Caption: Chalcone-mediated activation of the Nrf2 signaling pathway.
Caption: Inhibition of the STAT3 signaling pathway by chalcones.
Experimental Workflow
The following workflow provides a logical approach to selecting an appropriate solubility enhancement strategy for a synthetic chalcone.
Caption: Workflow for selecting a chalcone solubility enhancement strategy.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Murray State's Digital Commons - Scholars Week: Water Solubility of Chalcones for Safer Aqueous Applications [digitalcommons.murraystate.edu]
- 3. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 4. Chalcone Derivatives: Promising Starting Points for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A green and facile preparation approach, licochalcone A capped on hollow gold nanoparticles, for improving the solubility and dissolution of anticancer natural product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chalcone inhibits the activation of NF-kappaB and STAT3 in endothelial cells via endogenous electrophile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Discovery of benzochalcone derivative as a potential antigastric cancer agent targeting signal transducer and activator of transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 14. Nanoemulsions containing a synthetic chalcone as an alternative for treating cutaneous leshmaniasis: optimization using a full factorial design - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing side reactions in nitrochalcone synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals engaged in the synthesis of nitrochalcones. The following frequently asked questions (FAQs) and troubleshooting guides address common challenges and offer practical solutions to minimize side reactions and improve product yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing nitrochalcones, and what are the key reaction components?
A1: The most prevalent method for synthesizing nitrochalcones is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of a substituted nitroacetophenone with a substituted nitrobenzaldehyde.[1][2][3] The essential components are:
-
Nitroacetophenone: Provides the enolizable ketone.
-
Nitrobenzaldehyde: Acts as the non-enolizable electrophile.
-
Catalyst: Typically a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent like ethanol.[4] Acid catalysts can also be used, but base catalysis is more common.[1]
-
Solvent: Ethanol is a frequently used solvent.
Q2: What are the primary side reactions encountered during nitrochalcone synthesis?
A2: The main side reactions include:
-
Michael Addition: The enolate of the acetophenone can act as a nucleophile and attack the β-carbon of the newly formed chalcone, leading to the formation of a 1,5-dicarbonyl compound.[5][6][7]
-
Cannizzaro Reaction: Under strongly basic conditions, two molecules of the nitrobenzaldehyde (which lacks α-hydrogens) can disproportionate to form a nitrobenzyl alcohol and a nitrobenzoic acid.[8][9][10][11] This is particularly relevant when using nitrobenzaldehydes.
-
Self-Condensation of Acetophenone: If the reaction conditions are not optimized, the enolate of the nitroacetophenone can react with another molecule of the nitroacetophenone.
-
Polymerization: Under certain conditions, especially with prolonged reaction times or high temperatures, resinous or polymeric materials can form.
Q3: How does the position of the nitro group on the aromatic rings affect the reaction?
A3: The position of the electron-withdrawing nitro group significantly influences the reactivity of both the nitroacetophenone and the nitrobenzaldehyde. A nitro group on the benzaldehyde ring makes the carbonyl carbon more electrophilic, which can accelerate the desired condensation. Conversely, a nitro group on the acetophenone ring can affect the acidity of the α-protons and the nucleophilicity of the resulting enolate. The specific positioning can impact reaction rates and yields.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Nitrochalcone
A low yield of the target nitrochalcone is a common problem that can stem from several factors.[1]
Possible Causes & Solutions:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst concentration are critical.
-
Protocol: Systematically vary the reaction temperature. While some reactions proceed at room temperature, gentle heating may be required. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid the formation of degradation products.
-
-
Inefficient Catalyst: The base catalyst may be old or inactive.
-
Protocol: Use a fresh solution of a strong base like NaOH or KOH. For moisture-sensitive reactions, consider using a stronger base like sodium hydride (NaH) under anhydrous conditions.
-
-
Side Reactions Dominating: The conditions may favor the formation of byproducts.
-
Protocol: To minimize self-condensation of the acetophenone, slowly add the nitroacetophenone to a mixture of the nitrobenzaldehyde and the base. This keeps the concentration of the enolate low, favoring the cross-condensation.
-
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in nitrochalcone synthesis.
Issue 2: Formation of Michael Addition Byproducts
The formation of Michael adducts can significantly reduce the yield of the desired nitrochalcone.
Mechanism of Michael Addition
The enolate of the nitroacetophenone, which is a key intermediate in the Claisen-Schmidt condensation, can act as a Michael donor and add to the α,β-unsaturated system of the already formed nitrochalcone (the Michael acceptor).
Strategies to Minimize Michael Addition:
-
Control Stoichiometry: Using a slight excess of the nitrobenzaldehyde can help to ensure that the nitroacetophenone enolate preferentially reacts with the aldehyde rather than the chalcone product.
-
Lower Reaction Temperature: Michael additions are often favored at higher temperatures. Running the reaction at a lower temperature can help to disfavor this side reaction.
-
Choice of Base: The strength and concentration of the base can influence the rate of Michael addition. Using a less concentrated base or a milder base might be beneficial.
Experimental Protocol to Minimize Michael Addition:
-
Dissolve the nitrobenzaldehyde (1.1 equivalents) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add an aqueous solution of NaOH (e.g., 10% w/v) dropwise while stirring at room temperature.
-
Separately, dissolve the nitroacetophenone (1.0 equivalent) in a minimal amount of ethanol.
-
Add the nitroacetophenone solution dropwise to the stirred aldehyde-base mixture over a period of 30-60 minutes.
-
Monitor the reaction by TLC. Once the starting materials are consumed, quench the reaction by pouring it into cold water and acidifying with dilute HCl to precipitate the product.
-
Filter, wash the solid with cold water, and purify by recrystallization.
Competing Reaction Pathways
Caption: Competing reaction pathways in nitrochalcone synthesis.
Issue 3: Formation of Cannizzaro Reaction Byproducts
The Cannizzaro reaction is a potential side reaction when using nitrobenzaldehydes, which lack α-hydrogens, under strong basic conditions.
Mechanism of the Cannizzaro Reaction
One molecule of the nitrobenzaldehyde is reduced to the corresponding nitrobenzyl alcohol, while a second molecule is oxidized to nitrobenzoic acid. This occurs through a hydride transfer mechanism initiated by the attack of a hydroxide ion on the carbonyl carbon of the aldehyde.[8][9][10][11]
Strategies to Minimize the Cannizzaro Reaction:
-
Control Base Concentration: The Cannizzaro reaction is favored by high concentrations of a strong base. Using a more dilute solution of NaOH or KOH can help to suppress this side reaction.
-
Temperature Control: The Cannizzaro reaction rate is sensitive to temperature. Running the reaction at or below room temperature is advisable.
-
Method of Addition: Adding the base slowly to the mixture of the aldehyde and ketone can help to maintain a low instantaneous concentration of the hydroxide ion.
Data on Reaction Conditions and Yields
The choice of reaction conditions can have a significant impact on the yield of the desired nitrochalcone.
Table 1: Comparison of Yields for 2-Nitrochalcone Synthesis using Magnetic Stirring vs. Ultrasound
| Compound | Substituent on Benzaldehyde | Yield (Magnetic Stirring) | Yield (Ultrasound) |
| 3a | 2-Fluoro | 90% | 71% |
| 3b | 3-Fluoro | 90% | 71% |
| 3c | 4-Fluoro | 95% | 73% |
| 3d | 2-Methoxy | 74% | 70% |
Data adapted from a study on the synthesis of 2-nitrochalcone derivatives.[12][13] This data suggests that for these particular substrates, conventional magnetic stirring provided higher yields compared to ultrasound-assisted synthesis.[12]
Experimental Protocols
General Protocol for Nitrochalcone Synthesis via Claisen-Schmidt Condensation:
-
To a stirred solution of the appropriate nitroacetophenone (10 mmol) in ethanol (10 mL), add a solution of sodium hydroxide (6 mL, 1.0 M) in an ice-salt bath.[4]
-
After stirring for 15 minutes, add the corresponding nitrobenzaldehyde (10 mmol).[4]
-
Allow the reaction mixture to stir at room temperature for 3 hours.[4]
-
Monitor the progress of the reaction by TLC.
-
Upon completion, filter the precipitated product.
-
Wash the solid with water and recrystallize from a suitable solvent pair (e.g., dichloromethane/n-hexane) to obtain the purified nitrochalcone.[4]
Note: This is a general protocol and may require optimization for specific substrates. Refer to the troubleshooting guides for strategies to address common issues.
References
- 1. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.ekb.eg [journals.ekb.eg]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones [mdpi.com]
- 5. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Cannizzaro Reaction | Reaction Mechanism of Cannizzaro Reaction [pw.live]
- 11. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Influence of Nitro Group Position on Chalcone Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experiments involving nitrochalcones. The position of the nitro group (ortho, meta, or para) on either aromatic ring of the chalcone backbone significantly influences reaction outcomes due to its strong electron-withdrawing nature and potential for steric hindrance. This guide will help you understand and troubleshoot these effects.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my Claisen-Schmidt condensation for nitrochalcone synthesis lower than expected?
A1: The electron-withdrawing nature of the nitro group can deactivate the benzaldehyde reactant, making the carbonyl carbon less electrophilic and thus less susceptible to nucleophilic attack by the enolate.[1] This effect is particularly pronounced when the nitro group is in the ortho or para position, as it can participate in resonance delocalization, further reducing the reactivity of the aldehyde.[2] Additionally, steric hindrance from an ortho nitro group can impede the approach of the nucleophile.[1]
Troubleshooting:
-
Use a stronger base: Employing a stronger base, such as potassium hydroxide (KOH) instead of sodium hydroxide (NaOH), can help to more effectively generate the enolate and drive the reaction forward.[1]
-
Increase the reaction temperature: Providing more thermal energy can help overcome the activation energy barrier increased by the deactivating effect of the nitro group.[1]
-
Use a polar solvent: Solvents like ethanol or methanol can stabilize the intermediate enolate, facilitating the reaction.[1]
Q2: I am observing the formation of an aldol addition product instead of the final chalcone. How can I promote the dehydration step?
A2: The formation of a stable aldol addition product without subsequent dehydration to the chalcone can occur, particularly with nitro-substituted benzaldehydes. This indicates that the elimination of water is not proceeding efficiently.
Troubleshooting:
-
Increase reaction time and/or temperature: Allowing the reaction to proceed for a longer duration or at a higher temperature can provide the necessary energy for the elimination step.
-
Acidify the workup: After the base-catalyzed condensation, careful acidification of the reaction mixture during workup can sometimes promote dehydration of the aldol product.
Q3: How does the nitro group position affect the outcome of a Michael addition to a nitrochalcone?
A3: The nitro group, especially at the para-position of the styryl moiety (the B-ring), enhances the electrophilicity of the β-carbon of the α,β-unsaturated system. This makes the nitrochalcone an excellent Michael acceptor.[3] However, this increased reactivity can also lead to side reactions.
Troubleshooting:
-
Control the reaction temperature: Due to the high reactivity, running the reaction at a lower temperature can help to minimize side reactions and improve the selectivity for the desired Michael adduct.
-
Slow addition of the nucleophile: Adding the Michael donor slowly to the reaction mixture can help to control the reaction rate and prevent polymerization or other unwanted side reactions.
-
Choice of catalyst: For additions of less reactive nucleophiles, a stronger base might be needed to generate the nucleophile in sufficient concentration. Conversely, for highly reactive nucleophiles, a weaker base or even a catalytic amount may be sufficient.
Q4: Can the nitro group on the chalcone interfere with cycloaddition reactions?
A4: Yes, the nitro group significantly influences the electronic properties of the chalcone, which acts as the dienophile or dipolarophile. A nitro group makes the double bond of the enone system more electron-poor, which can accelerate reactions with electron-rich dienes in Diels-Alder reactions or with certain 1,3-dipoles.[4][5] The regioselectivity of the cycloaddition can also be influenced by the position of the nitro group due to its effect on the electron density distribution in the molecule.
Troubleshooting:
-
Frontier Molecular Orbital (FMO) Theory: Use FMO theory to predict the reactivity and regioselectivity of the cycloaddition. The nitro group will lower the energy of the LUMO of the chalcone.
-
Lewis Acid Catalysis: For Diels-Alder reactions, a Lewis acid can be used to further activate the nitrochalcone dienophile by coordinating to the carbonyl oxygen, thereby lowering its LUMO energy and increasing the reaction rate.[4]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or no yield in Claisen-Schmidt condensation | Deactivation of nitrobenzaldehyde by the electron-withdrawing nitro group. | Use a stronger base (e.g., KOH), increase the reaction temperature, or consider an alternative synthetic route like a Wittig reaction.[1] |
| Steric hindrance from an ortho-nitro group. | Increase reaction time and temperature. | |
| Incomplete reaction or formation of aldol addition product | Insufficient energy for the dehydration step. | Increase reaction temperature and/or time. Acidify the workup carefully. |
| Mixture of 1,2- and 1,4-addition products in Michael additions | Use of a "hard" nucleophile or a very strong base. | Use a "softer" nucleophile (e.g., a thiol or a stabilized enolate). Use a weaker base to favor the thermodynamically controlled 1,4-addition.[6] |
| Polymerization of the nitrochalcone during Michael addition | High reactivity of the Michael acceptor. | Add the nucleophile slowly to the reaction mixture. Run the reaction at a lower temperature.[6] |
| Low regioselectivity in cycloaddition reactions | Competing electronic and steric effects. | Alter the solvent polarity. Use a Lewis acid catalyst to enhance the electronic demand of the reaction. |
| Difficulty in reducing the nitro group to an amine | Catalyst poisoning or inappropriate reducing agent. | Use a robust catalyst like Palladium on carbon (Pd/C) with a suitable hydrogen source (e.g., H2 gas, ammonium formate). Tin(II) chloride in HCl is also an effective alternative. |
Quantitative Data Summary
The position of the nitro group affects the physical properties and reaction yields of chalcones. The following tables summarize representative data for ortho-, meta-, and para-nitrochalcones.
Table 1: Reaction Yields and Melting Points of Nitrochalcones
| Compound | Nitro Group Position (on Benzaldehyde Ring) | Typical Yield (%) | Melting Point (°C) |
| (E)-1-(2-nitrophenyl)-3-phenylprop-2-en-1-one | 2- (ortho) on Ring A | ~72[7] | - |
| (E)-1-(3-nitrophenyl)-3-phenylprop-2-en-1-one | 3- (meta) on Ring A | ~73[7] | 135-136[7] |
| (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one | 4- (para) on Ring A | ~72[7] | 156-158[7] |
| (E)-1-phenyl-3-(2-nitrophenyl)prop-2-en-1-one | 2- (ortho) on Ring B | 42[8] | 140-142[8] |
| (E)-1-phenyl-3-(3-nitrophenyl)prop-2-en-1-one | 3- (meta) on Ring B | 90[8] | 145-147[8] |
| (E)-1-phenyl-3-(4-nitrophenyl)prop-2-en-1-one | 4- (para) on Ring B | 81[8] | 175-177[8] |
Table 2: Key Spectroscopic Data for Nitrochalcones (Nitro Group on Benzaldehyde Ring)
| Compound | Key ¹H NMR Signals (δ, ppm) in DMSO-d₆ | Key ¹³C NMR Signals (δ, ppm) in DMSO-d₆ | Key IR Bands (cm⁻¹) |
| 2'-Nitrochalcone | 8.25 (d), 8.08 (d), 7.66 (d, J≈16 Hz), 7.24 (d, J≈16 Hz)[8] | 192.6 (C=O), 148.8, 146.9, 141.6[8] | ~1658 (C=O), ~1516 (C=C), ~1333 (N-O)[8] |
| 3'-Nitrochalcone | 8.58 (s), 8.25-8.22 (m), 7.57 (d, J≈16 Hz), 7.51 (d, J≈16 Hz)[8] | 192.6 (C=O), 148.7, 147.0, 143.6[8] | ~1650 (C=O), ~1523 (C=C), ~1345 (N-O)[8] |
| 4'-Nitrochalcone | 8.24-8.22 (m), 8.01 (m), 7.53 (d, J≈16 Hz), 7.48 (d, J≈16 Hz)[8] | 192.5 (C=O), 148.7, 147.0, 143.1[8] | ~1667 (C=O), ~1511 (C=C), ~1334 (N-O)[8] |
Experimental Protocols
Protocol 1: Synthesis of Nitrochalcones via Claisen-Schmidt Condensation
This protocol is a general procedure for the synthesis of nitrochalcones.[8]
-
Preparation of the Base Solution: To a stirred solution of 2-nitroacetophenone (10 mmol) in ethanol (10 mL), add a solution of sodium hydroxide (6 mL, 1.0 M) in an ice-salt bath.
-
Reaction Initiation: After stirring for 15 minutes, add the appropriate nitrobenzaldehyde (10 mmol).
-
Reaction Progression: Allow the reaction mixture to stir for 3 hours at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Isolation and Purification: Filter the resulting solid product, wash it with water, and recrystallize from a suitable solvent pair (e.g., dichloromethane/n-hexane) to obtain the purified nitrochalcone.
Protocol 2: Michael Addition of Nitromethane to a Chalcone
This protocol describes a general procedure for the 1,4-addition of nitromethane to a chalcone.[9]
-
Reactant Mixture: Dissolve the chalcone derivative (1 mmol) and nitromethane (1.5 mmol) in a suitable solvent like dimethylformamide (DMF).
-
Catalyst Addition: Add a catalytic amount of a base, such as sodium hydroxide, to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Workup and Isolation: Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography.
Protocol 3: Reduction of a Nitrochalcone to an Aminochalcone
This protocol outlines a common method for the reduction of the nitro group.[10]
-
Reaction Setup: In a round-bottom flask, dissolve the nitrochalcone (1 mmol) in a solvent mixture such as methanol and 1,4-dioxane (1:1 v/v).
-
Reducing Agent: Add a reducing agent, for example, Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents), to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC until the starting material is consumed.
-
Workup and Isolation: Quench the reaction by adding a saturated solution of sodium bicarbonate. Extract the product with an organic solvent. Dry the organic layer and concentrate it to obtain the crude aminochalcone, which can be further purified by column chromatography or recrystallization.
Visualizations
Caption: Claisen-Schmidt condensation workflow for nitrochalcone synthesis.
Caption: General workflow for the Michael addition to a nitrochalcone.
Caption: Troubleshooting logic for low yield in chalcone synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. Michael Addition [organic-chemistry.org]
- 4. Studies of intramolecular Diels–Alder reactions of nitroalkenes for the stereocontrolled synthesis of trans-decalin ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. chemrevlett.com [chemrevlett.com]
- 10. Synthesis and Biological Evaluation of Novel Aminochalcones as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Modifying 4-Nitrochalcone structure to enhance biological activity
Welcome to the Technical Support Center for 4-Nitrochalcone Modification. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate research on modifying the this compound structure for enhanced biological activity.
Frequently Asked Questions (FAQs)
Q1: What is the significance of the this compound scaffold in drug discovery? A1: this compound is a derivative of chalcone, a class of compounds belonging to the flavonoid family. Its core structure, 1,3-diphenyl-2-propen-1-one, features an α,β-unsaturated ketone system that serves as a versatile template for synthetic modifications. The nitro group (-NO2) at the 4-position of one of the aromatic rings often enhances the molecule's electrophilicity and biological properties. These compounds have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects, making them a subject of significant interest in medicinal chemistry.[1][2][3][4][5]
Q2: How does modifying the structure of this compound affect its anticancer activity? A2: Structural modifications can significantly impact anticancer potency. The position of the nitro group is crucial; studies have shown that placing it at the ortho or para positions of the aromatic rings can influence activity.[6] For instance, (E)-3-(4-nitrophenyl)-1-(4-nitrophenyl)prop-2-en-1-one showed favorable cytotoxic activity against human nasopharyngeal epidermoid tumor cells.[7] Furthermore, adding other substituents, such as methoxy groups, can enhance potency. A derivative named Ch-19 (2,4,6-trimethoxy-4′-nitrochalcone) exhibited strong anti-tumor activity against esophageal squamous cell carcinoma cell lines, with IC50 values of 4.97 µM and 9.43 µM in KYSE-450 and Eca-109 cells, respectively.[8] The mechanism often involves inducing apoptosis and the accumulation of reactive oxygen species (ROS) in cancer cells.[8][9]
Q3: What is the structure-activity relationship (SAR) for the antimicrobial activity of this compound derivatives? A3: The antimicrobial activity of this compound derivatives is heavily influenced by the nature and position of substituents on the aromatic rings. A key SAR finding is that the presence of electron-withdrawing groups, particularly halogens and the nitro group at the para-position, significantly increases antimicrobial activity.[10][11] Conversely, electron-donating groups tend to decrease activity.[10][11] The addition of hydroxyl groups can also enhance antifungal properties.[10][12] For example, certain nitro-substituted chalcones have shown promising potency against various bacterial and fungal strains, with some compounds being particularly effective against E. coli and S. aureus.[10][13][14]
Q4: Which molecular targets are modulated by this compound derivatives to exert anti-inflammatory effects? A4: this compound derivatives exert anti-inflammatory effects by modulating several key signaling pathways and molecular targets.[15] They have been shown to inhibit pro-inflammatory enzymes like Cyclooxygenase (COX-1 and COX-2) and Lipooxygenase (LOX).[4][6][15] The anti-inflammatory activity is also linked to the inhibition of transcription factors such as Nuclear Factor-κB (NF-κB), which regulates the expression of many inflammatory mediators.[15][16] Furthermore, these compounds can suppress the production of nitric oxide (NO) by inhibiting inducible nitric oxide synthase (iNOS) and reduce the expression of various cytokines and interleukins.[15][16] The position of the nitro group is critical, with ortho-substituted nitrochalcones showing high inhibition of inflammation in some models.[6][17]
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and evaluation of this compound derivatives.
Issue 1: Low or No Yield During Claisen-Schmidt Condensation
-
Question: I am attempting to synthesize a this compound derivative via Claisen-Schmidt condensation, but I am getting a very low yield, or the reaction is not proceeding. What could be wrong?
-
Answer:
-
Catalyst Activity: The base catalyst (e.g., NaOH or KOH) may be old or inactive. Use a fresh, concentrated aqueous or alcoholic solution of the base. The concentration can be critical; typically, a 40-60% NaOH solution is used.[8][12]
-
Reactant Purity: Ensure the purity of your starting materials (substituted acetophenone and benzaldehyde). Impurities can interfere with the reaction.
-
Reaction Temperature: The reaction is typically initiated at a low temperature (ice bath) during the dropwise addition of the base to control the exothermic reaction and prevent side reactions. Afterward, the mixture is stirred at room temperature.[6][8]
-
Reaction Time: Stirring overnight is a common practice to ensure the reaction goes to completion.[8] Monitor the reaction's progress using Thin Layer Chromatography (TLC).[8][18]
-
Steric Hindrance: Highly substituted reactants, especially with bulky groups near the reaction center, can sterically hinder the condensation. In such cases, longer reaction times, a stronger base, or higher temperatures might be necessary.
-
Issue 2: Formation of an Oily or Gummy Product Instead of a Solid Precipitate
-
Question: After the reaction and acidification step, my product is an oil or a sticky gum, not the expected crystalline solid. How can I isolate my compound?
-
Answer:
-
Impure Product: Oily products often indicate the presence of impurities or unreacted starting materials.[19] TLC analysis can help confirm this.
-
Workup Procedure: After stirring, pour the reaction mixture into crushed ice containing a small amount of acid (like HCl) to neutralize the base and precipitate the chalcone.[20] Vigorous stirring during this step is crucial.
-
Solvent Choice for Purification: If an oil persists, try extracting the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). After drying and evaporating the solvent, attempt to induce crystallization by adding a non-polar solvent like hexane and scratching the flask with a glass rod.[19]
-
Purification: If direct crystallization fails, column chromatography is the most reliable method to purify the product from starting materials and byproducts.[8][19]
-
Issue 3: Inconsistent or Non-reproducible Biological Activity Results
-
Question: My synthesized this compound derivatives show highly variable results in biological assays. What could be the cause?
-
Answer:
-
Compound Solubility: Chalcones are often poorly soluble in aqueous assay media. Ensure your compound is fully dissolved in a suitable solvent (like DMSO) before diluting it in the culture medium. The final DMSO concentration should be low (typically <0.5%) to avoid solvent-induced toxicity.[8]
-
Compound Purity: Even small amounts of impurities can have significant biological effects. Confirm the purity of your compounds using techniques like NMR, HRMS, and HPLC before conducting biological evaluations.
-
Assay Conditions: Standardize all assay parameters, including cell density, incubation times, and reagent concentrations. Cell viability can be highly dependent on the dose and duration of treatment.[8]
-
Cell Line Integrity: Ensure the cell lines used are not contaminated and are from a low passage number, as cell characteristics can change over time in culture.
-
Quantitative Data Summary
The biological activities of various this compound derivatives are summarized below.
Table 1: Anticancer Activity of this compound Derivatives (IC50 Values)
| Compound ID | Derivative Structure | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| Ch-19 | 2,4,6-trimethoxy-4′-nitrochalcone | KYSE-450 (Esophageal) | 4.97 | [8] |
| Ch-19 | 2,4,6-trimethoxy-4′-nitrochalcone | Eca-109 (Esophageal) | 9.43 | [8] |
| 1 | (E)-3-(4-nitrophenyl)-1-(4-nitrophenyl)prop-2-en-1-one | KB (Nasopharyngeal) | Favorable Activity | [7] |
| 4b | Chalcone-phenothiazine derivative | HepG-2 (Hepatocellular) | 7.14 µg/mL | [21] |
| 4k | Chalcone-phenothiazine derivative | HepG-2 (Hepatocellular) | 7.61 µg/mL | [21] |
| 4b | Chalcone-phenothiazine derivative | MCF-7 (Breast) | 13.8 µg/mL |[21] |
Table 2: Antimicrobial Activity of this compound Derivatives (MIC/Zone of Inhibition)
| Derivative Structure | Microorganism | Activity Metric | Value | Reference |
|---|---|---|---|---|
| (E)-3-(2-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one | P. fluorescence | MIC | 20 µg/mL | [7] |
| 4-nitro substituted chalcones | B. subtilis | ZOI (0.2% level) | 2.5 - 3.5 mm | [20] |
| 4-nitro substituted chalcones | K. pneumonia | ZOI (0.2% level) | 4.9 - 7.2 mm | [20] |
| 4'-hydroxy-4-nitro chalcone | S. aureus | ZOI | 9.27 mm | [14] |
| 4'-hydroxy-4-nitro chalcone | E. coli | ZOI | 27.88 mm |[14] |
Table 3: Anti-inflammatory Activity of Nitrochalcone Derivatives
| Compound ID | Nitro Position | Model | % Inhibition | Reference |
|---|---|---|---|---|
| 2 | ortho (Ring A) | TPA-induced auricular edema | 71.17 ± 1.66 | [6] |
| 5 | ortho (Ring B) | TPA-induced auricular edema | 80.77 ± 2.82 | [6] |
| 9 | ortho (Ring A), meta (Ring B) | TPA-induced auricular edema | 61.08 ± 2.06 | [6] |
| Indomethacin | (Control) | TPA-induced auricular edema | 71.48 ± 1.62 |[6] |
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives via Claisen-Schmidt Condensation [6][8]
-
Preparation: In a round-bottom flask, dissolve the appropriate substituted acetophenone (10 mmol) and 4-nitrobenzaldehyde (10 mmol) in methanol or ethanol (20 mL).
-
Catalyst Addition: Place the flask in an ice bath and stir the mixture. Slowly add a 40% aqueous NaOH solution (3 mL) dropwise over 30 minutes.
-
Reaction: Remove the flask from the ice bath and continue stirring the reaction mixture at room temperature overnight.
-
Monitoring: Monitor the progress of the reaction by TLC using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Precipitation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl to neutralize the excess NaOH.
-
Isolation: Collect the resulting precipitate by vacuum filtration.
-
Washing: Wash the solid product thoroughly with cold water until the filtrate is neutral.
-
Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[8]
Protocol 2: Evaluation of In Vitro Anticancer Activity using CCK-8 Assay [8]
-
Cell Seeding: Seed esophageal cancer cells (e.g., KYSE-450 or Eca-109) into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare stock solutions of the synthesized this compound derivatives in DMSO. Treat the cells with various concentrations of the compounds (e.g., 0 to 40 µM) for 24, 48, or 72 hours. Use a medium containing <0.1% DMSO as a control.
-
CCK-8 Addition: After the incubation period, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plates for an additional 1-2 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the control group and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution [13]
-
Preparation: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum: Prepare a standardized bacterial suspension (e.g., S. aureus, E. coli) equivalent to 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Inoculate the wells with the bacterial suspension. Include positive (broth + inoculum), negative (broth only), and antibiotic control (e.g., ciprofloxacin) wells.
-
Reading: Incubate the plates at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Caption: Workflow for the synthesis and purification of this compound derivatives.
Caption: Structure-Activity Relationship (SAR) for modifying this compound.
Caption: Potential signaling pathway for this compound-induced apoptosis in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Review on Chalcones: Preparation Methods, Reactions and Their Biological Activities – International Journal of Health & Medical Research [ijhmr.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound as a potential drug in non-clinical breast cancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpcat.com [ijpcat.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Chalcone Derivatives: Anti-inflammatory Potential and Molecular Targets Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enhancing the anti-inflammatory activity of chalcones by tuning the Michael acceptor site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. rsc.org [rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Bot Verification [rasayanjournal.co.in]
- 21. researchgate.net [researchgate.net]
Methods for reducing the toxicity of synthetic chalcone analogs
Technical Support Center: Synthetic Chalcone Analogs
Welcome to the technical support center for researchers working with synthetic chalcone analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, cytotoxicity testing, and optimization of these compounds for reduced toxicity and enhanced therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: My synthesized chalcone analog shows high cytotoxicity in both cancer and normal cell lines. How can I reduce its general toxicity?
A1: High general cytotoxicity is a common issue. Here are several strategies to improve the selectivity of your chalcone analogs:
-
Structural Modification: The toxicity of chalcones is highly dependent on their structure. Consider the following modifications:
-
Hydroxyl and Methoxy Groups: The position and number of hydroxyl (-OH) and methoxy (-OCH3) groups on the aromatic rings can significantly influence selectivity. For instance, some studies suggest that specific substitution patterns can increase potency against cancer cells while having minimal effect on normal cells[1][2].
-
Electron-Donating and Withdrawing Groups: The addition of various electron-donating or withdrawing substituents can modulate the biological activity and toxicity of chalcones[3].
-
Heterocyclic Rings: Replacing one or both aryl rings with heterocyclic rings is a common strategy to alter the pharmacological profile and potentially reduce toxicity[4].
-
Molecular Hybridization: Creating hybrid molecules by combining the chalcone scaffold with other pharmacologically active moieties can enhance efficacy and reduce toxicity[4].
-
-
Dose-Response Analysis: Ensure you have a comprehensive dose-response curve for both cancer and normal cell lines to accurately determine the therapeutic window.
-
Review Structure-Activity Relationship (SAR) Studies: Extensive literature is available on the SAR of chalcones. Reviewing these studies can provide insights into which structural features are associated with toxicity and which confer selectivity[5][6][7].
Q2: I am having trouble synthesizing my chalcone analog using the Claisen-Schmidt condensation, especially with poly-hydroxylated starting materials. What can I do?
A2: The Claisen-Schmidt condensation is a standard method for chalcone synthesis, but it can be challenging with certain substrates[8][9]. Here are some troubleshooting tips:
-
Protecting Groups: Phenolic hydroxyl groups are acidic and can interfere with the basic conditions of the Claisen-Schmidt condensation. Using a protecting group for the hydroxyl moieties, such as a MOM (methoxymethyl) ether, can prevent unwanted side reactions. The protecting group can be removed after the condensation is complete[10].
-
Catalyst Choice: While sodium hydroxide or potassium hydroxide are commonly used, you can explore other bases or even acid catalysis, which might be more suitable for your specific reactants[10].
-
Solvent and Temperature: The choice of solvent and reaction temperature can significantly impact the yield. Ethanol is a common solvent, but other options can be explored. Running the reaction at room temperature for a longer duration or at elevated temperatures for a shorter period can be tested[8][11].
-
Purification: Dihydroxy chalcones can be highly soluble in the methanol/water mixture often used for precipitation, making isolation difficult. After acidification, reducing the volume of the solvent and cooling the mixture in a refrigerator overnight can help precipitate the product[10].
Q3: How do I select the appropriate cell lines for cytotoxicity testing to assess the selectivity of my chalcone analogs?
A3: To properly assess selectivity, it is crucial to test your compounds on both cancerous and non-cancerous (normal) cell lines.
-
Cancer Cell Lines: Choose cell lines relevant to the type of cancer you are targeting. For example, HCT116 for colon cancer, A549 for lung cancer, or MDA-MB-231 for breast cancer[12][13][14].
-
Normal Cell Lines: Use non-cancerous cell lines to evaluate the general cytotoxicity of your compounds. Examples include:
By comparing the IC50 values (the concentration of a drug that inhibits 50% of cell viability) between cancer and normal cell lines, you can calculate a selectivity index (SI) to quantify the compound's preferential toxicity towards cancer cells.
Troubleshooting Guides
Guide 1: Inconsistent Results in MTT Cytotoxicity Assays
| Problem | Possible Cause | Solution |
| High variability between replicate wells | Uneven cell seeding, pipetting errors, or edge effects in the 96-well plate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Low signal or absorbance readings | Insufficient incubation time with MTT reagent, low cell number, or compound interference. | Optimize the MTT incubation time (typically 2-4 hours). Ensure you are seeding an adequate number of cells per well. Run a control with your compound in cell-free media to check for direct reduction of MTT by the compound. |
| Unexpectedly high cell viability at high compound concentrations | Compound precipitation at high concentrations, or the compound is not cytotoxic. | Check the solubility of your compound in the culture medium. If it precipitates, consider using a lower concentration range or a different solvent (ensure the final solvent concentration is non-toxic to the cells). |
Guide 2: Interpreting Structure-Toxicity Relationship (STR) Data
Interpreting STR data is key to designing less toxic chalcone analogs. The following table summarizes general trends observed in various studies.
| Structural Feature | General Effect on Toxicity/Selectivity | References |
| Michael Acceptor System (α,β-unsaturated carbonyl) | A known structural element that can contribute to cytotoxicity through reactions with cellular nucleophiles. | [15] |
| Hydroxy (-OH) and Methoxy (-OCH3) groups on Ring A and B | The position and number of these groups can significantly modulate activity and selectivity. For example, some studies have shown that specific methoxy substitutions can increase anticancer activity. | [2][5] |
| Amino (-NH2) group | Can influence the biological activity, but some 4'-aminochalcones have shown mutagenic and genotoxic effects in vitro. | [16] |
| Halogen substituents (e.g., -Cl, -Br) | Can enhance cytotoxic potential. | [3] |
| Prenyl groups | Found in natural chalcones like Xanthohumol, these groups can contribute to a range of biological activities. | [15] |
Experimental Protocols
Protocol 1: General Procedure for MTT Cytotoxicity Assay
This protocol provides a general guideline for assessing the cytotoxicity of synthetic chalcone analogs using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding:
-
Harvest cells from a confluent culture flask and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of your chalcone analogs in culture medium from a stock solution (typically dissolved in DMSO). Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of your compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug like doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours, depending on your experimental design.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from the wells.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Protocol 2: Claisen-Schmidt Condensation for Chalcone Synthesis
This is a general procedure for the synthesis of chalcones. The specific molar ratios, solvent, and reaction time may need to be optimized for your particular reactants.
-
Reactant Preparation:
-
Dissolve an appropriate acetophenone (1 equivalent) in ethanol in a round-bottom flask.
-
Add an equimolar amount of a suitable benzaldehyde derivative to the solution.
-
-
Reaction Initiation:
-
While stirring the mixture at room temperature, slowly add an aqueous solution of a base, such as 40-60% potassium hydroxide or sodium hydroxide.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours or at a slightly elevated temperature for a shorter duration. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
-
Product Isolation:
-
Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.
-
Acidify the mixture by slowly adding dilute hydrochloric acid until the pH is neutral or slightly acidic. This will cause the chalcone to precipitate.
-
Collect the precipitated solid by vacuum filtration.
-
-
Purification:
-
Wash the crude product with cold water to remove any remaining salts.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
-
-
Characterization:
-
Confirm the structure of the synthesized chalcone using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Data Presentation
Table 1: Example of Cytotoxicity Data for Chalcone Analogs
| Compound | Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| Compound A | HCT116 (Colon Cancer) | 15.2 | 4.6 | Fictional Data |
| Vero (Normal) | 70.1 | |||
| Compound B | A549 (Lung Cancer) | 8.5 | 10.2 | Fictional Data |
| HDFn (Normal) | 86.7 | |||
| Licochalcone A | B-16 (Melanoma) | 25.89 | 1.29 | [14] |
| 3T3 (Normal) | 33.42 | [14] | ||
| trans-chalcone | B-16 (Melanoma) | 45.42 | 1.06 | [14] |
| 3T3 (Normal) | 48.40 | [14] |
Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.
Visualizations
Caption: Experimental workflow for chalcone analog development.
Caption: Simplified signaling pathways affected by chalcones.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives | MDPI [mdpi.com]
- 9. Chalcone Derivatives: Promising Starting Points for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. anjs.edu.iq [anjs.edu.iq]
- 12. In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxic activity evaluation of chalcones on human and mouse cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro structure-toxicity relationship of chalcones in human hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
Validation & Comparative
4-Nitrochalcone vs. Other Chalcones: A Comparative Guide to Anticancer Activity
Chalcones, a class of natural and synthetic compounds belonging to the flavonoid family, have garnered significant attention in cancer research due to their diverse and potent anticancer activities. Among the numerous derivatives, 4-Nitrochalcone has emerged as a compound of particular interest. This guide provides a comprehensive comparison of the anticancer activity of this compound and other notable chalcone derivatives, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Comparative Anticancer Activity: A Quantitative Overview
The cytotoxic effects of this compound and other chalcone derivatives have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting cancer cell growth. The following tables summarize the IC50 values of this compound and other representative chalcones, highlighting their efficacy in different cancer types.
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) | KYSE-450 (Esophageal) | 4.97 | [1] |
| 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) | Eca-109 (Esophageal) | 9.43 | [1] |
| This compound (4NC) | MCF-7 (Breast) | Not explicitly quantified in the provided text, but shown to have cytotoxic potential. | |
| This compound (4NC) | MDA-MB-231 (Breast) | Not explicitly quantified in the provided text, but shown to have cytotoxic potential. |
Table 2: Anticancer Activity of Other Chalcone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Licochalcone A | MCF-7 (Breast) | Not explicitly quantified, but showed dose-dependent cytotoxicity. | [2] |
| Panduratin A | MCF-7 (Breast) | 15 (24h), 11.5 (48h) | [2] |
| Panduratin A | T47D (Breast) | 17.5 (24h), 14.5 (48h) | [2] |
| Chalcone-thiazole hybrid | MIA-Pa-Ca-2 (Pancreatic) | Not explicitly quantified, but induced apoptosis. | [2] |
| Chalcone-1,2,4-triazole hybrid | A549 (Lung) | Not explicitly quantified, but induced apoptosis. | [3] |
| Diaryl ether chalcone | MCF-7 (Breast) | 3.44 ± 0.19 | [4] |
| Diaryl ether chalcone | HepG2 (Liver) | 4.64 ± 0.23 | [4] |
| Diaryl ether chalcone | HCT116 (Colon) | 6.31 ± 0.27 | [4] |
| 2-hydroxy-3-nitrochalcones | Jurkat (Leukemia) | 3.9 - 15 | [4] |
| 4-Anilinoquinolinylchalcone | Huh-7 (Liver) | 0.86 ± 0.07 | [5] |
| 4-Anilinoquinolinylchalcone | MDA-MB-231 (Breast) | 0.66 ± 0.06 | [5] |
| (E)-1-(4-aminophenyl)-3-(4-fluoro-phenyl)prop-2-en-1-one | T47D (Breast) | >30.4 µg/mL | [6] |
| (E)-1-(4-aminophenyl)-3-(4-fluoro-phenyl)prop-2-en-1-one | HeLa (Cervical) | >27.5 µg/mL | [6] |
Note: Direct comparison of IC50 values between different studies should be approached with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methods.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the anticancer activity of chalcones.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the chalcone derivatives. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with different concentrations of the chalcone derivative for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are considered late apoptotic or necrotic.
Signaling Pathways and Mechanisms of Action
Chalcones exert their anticancer effects by modulating a variety of cellular signaling pathways. Below are diagrams illustrating the known mechanisms of this compound and other chalcone derivatives.
This compound's Impact on the mTOR Signaling Pathway
The mTOR pathway is a central regulator of cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway, leading to reduced protein synthesis and cell death.
Caption: this compound inhibits the mTORC1 complex, leading to reduced protein synthesis and cell growth.
General Chalcone-Induced Apoptosis via ROS Generation
Many chalcones, including a 4'-nitrochalcone derivative, induce apoptosis in cancer cells by promoting the accumulation of reactive oxygen species (ROS).[1]
Caption: Chalcones can induce apoptosis through the generation of reactive oxygen species (ROS).
Experimental Workflow for Anticancer Drug Screening
The general process of screening compounds for anticancer activity involves a series of in vitro and in vivo experiments.
Caption: A typical workflow for evaluating the anticancer potential of chalcone derivatives.
Conclusion
The available data indicates that this compound and its derivatives are potent anticancer agents with promising therapeutic potential. The presence of the nitro group, often in combination with other substitutions like methoxy groups, appears to contribute significantly to their cytotoxicity against various cancer cell lines.[1] The mechanisms of action are multifaceted and involve the modulation of key signaling pathways that control cell proliferation, survival, and death.
References
- 1. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 4-Nitrochalcone: Conventional Heating vs. Microwave Irradiation
For researchers and professionals in drug development and organic synthesis, the efficiency, environmental impact, and yield of a chemical reaction are paramount. The synthesis of chalcones, a class of compounds with significant biological activity, is a cornerstone of many research endeavors. This guide provides a detailed comparison of two common methods for the synthesis of 4-Nitrochalcone: traditional conventional heating and modern microwave irradiation. This comparison is supported by experimental data to objectively assess the performance of each technique.
Performance Comparison at a Glance
The synthesis of this compound via the Claisen-Schmidt condensation of 4-nitrobenzaldehyde and acetophenone is markedly influenced by the heating method. Microwave-assisted synthesis consistently demonstrates significant advantages in terms of reaction time and yield.
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | Hours (typically 9-12 h)[1] | Seconds to Minutes (typically 30-60 s)[1] |
| Yield (%) | Lower (e.g., ~50-70%)[2][3] | Higher (e.g., ~60-95%)[2][3][4] |
| Energy Consumption | Generally higher due to prolonged heating of the entire apparatus. | Generally lower due to targeted heating of the reaction mixture. |
| Environmental Impact | Often requires larger volumes of solvents and longer energy usage. | Aligns with green chemistry principles by reducing solvent and energy use.[5][6] |
| Product Purity | May require more extensive purification due to potential side reactions from prolonged heating.[1] | Often results in cleaner products with fewer byproducts.[1] |
The Synthetic Pathway: A Visual Workflow
The synthesis of this compound, irrespective of the heating method, follows the Claisen-Schmidt condensation pathway. This process involves the base-catalyzed reaction between an aldehyde (4-nitrobenzaldehyde) and a ketone (acetophenone). The key difference lies in the mode of energy input to drive this reaction to completion.
References
- 1. asianpubs.org [asianpubs.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Synthesis of novel chalcone derivatives by conventional and microwave irradiation methods and their pharmacological activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. tsijournals.com [tsijournals.com]
- 5. asianjpr.com [asianjpr.com]
- 6. Bot Verification [rasayanjournal.co.in]
4-Nitrochalcone: An In Vivo Therapeutic Contender in Oncology and Inflammation
For Immediate Release
[City, State] – [Date] – In the continuous quest for novel therapeutic agents, 4-Nitrochalcone (4NC) is emerging as a compound of significant interest, demonstrating notable anti-cancer and anti-inflammatory properties in preclinical in vivo studies. This guide provides a comparative analysis of this compound's therapeutic effects, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Anti-Cancer Efficacy: Targeting Breast Cancer Growth
Recent in vivo studies have highlighted the potential of this compound in curbing the progression of breast cancer. In a study utilizing a solid Ehrlich carcinoma (SEC) mouse model, daily oral administration of 4NC at a dose of 25 mg/kg for 21 days resulted in a consistent reduction in tumor growth compared to the vehicle group.[1][2] This anti-tumor activity is linked to the compound's ability to modulate the mTOR signaling pathway, a critical regulator of cell metabolism and growth.
Mechanism of Action: mTOR Pathway Inhibition
This compound exerts its anti-cancer effects by targeting key components of the mTOR signaling cascade. Experimental evidence indicates that 4NC administration leads to the decreased activation of Raptor and S6K1, crucial effectors in the mTORC1 complex.[1][2] This inhibition consequently reduces protein synthesis, a vital process for cancer cell proliferation. Concurrently, an increase in LC3-II levels is observed, suggesting an induction of autophagy. However, the autophagic response appears to be incomplete, as indicated by the maintenance of p62 levels, ultimately leading to cell death.[1][2]
Comparative Anti-Cancer Performance
While direct in vivo comparisons with standard chemotherapeutics are still emerging, in vitro studies provide valuable insights. For instance, a study on a different chalcone derivative demonstrated comparable cytotoxicity to doxorubicin in MCF-7 breast cancer cells. Although not this compound, this suggests the potential for this class of compounds to rival established treatments. Further in vivo comparative studies are warranted to fully elucidate the therapeutic ranking of this compound.
Table 1: In Vivo Anti-Cancer Efficacy of this compound
| Compound | Cancer Model | Dosing Regimen | Key Outcomes |
| This compound | Solid Ehrlich Carcinoma (Breast Cancer) | 25 mg/kg/day (oral) for 21 days | Consistent reduction in tumor growth[1][2] |
Anti-Inflammatory Potential: Modulation of Acute Inflammation
In addition to its anti-cancer properties, the nitrochalcone scaffold has demonstrated significant anti-inflammatory activity. A study evaluating a series of nitrochalcones in a 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model, a well-established assay for acute inflammation, revealed potent inhibitory effects.
Comparative Anti-Inflammatory Activity
The position of the nitro group on the chalcone backbone plays a crucial role in its anti-inflammatory potency. In the TPA-induced edema model, the 4-nitro substituted chalcone was among the compounds that exhibited a notable reduction in inflammation. The table below summarizes the percentage of edema inhibition for various nitrochalcone isomers, highlighting the comparative efficacy of the 4-nitro derivative.
Table 2: Comparative In Vivo Anti-Inflammatory Activity of Nitrochalcones
| Compound (Nitro Position) | Dose (per ear) | Edema Inhibition (%) |
| 2'-nitrochalcone | 1 mg | 71.17 ± 1.66 |
| 3'-nitrochalcone | 1 mg | 18.32 ± 1.53 |
| 4'-nitrochalcone | 1 mg | 58.25 ± 1.97 |
| 2-nitrochalcone | 1 mg | 80.77 ± 2.82 |
| 3-nitrochalcone | 1 mg | 30.09 ± 0.67 |
| This compound | 1 mg | 52.62 ± 1.37 |
| Indomethacin (Control) | 1 mg | 71.48 ± 1.62 |
Data adapted from a study on various nitrochalcone derivatives.
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide.
Solid Ehrlich Carcinoma (SEC) Model for Breast Cancer
-
Animal Model: Female Swiss mice are typically used.
-
Tumor Induction: Ehrlich ascites carcinoma (EAC) cells are passaged in mice. For the solid tumor model, approximately 2.5 x 10^6 EAC cells are injected subcutaneously into the right hind leg of the mice.
-
Treatment: Once tumors are palpable and reach a certain volume, treatment is initiated. In the case of the this compound study, oral gavage of 25 mg/kg/day was administered for 21 days.[1][2]
-
Tumor Measurement: Tumor volume is measured regularly using calipers, typically calculated using the formula: (length x width²) / 2.
-
Endpoint Analysis: At the end of the treatment period, mice are euthanized, and tumors are excised, weighed, and processed for histological and molecular analysis.
TPA-Induced Mouse Ear Edema Model for Inflammation
-
Animal Model: Male ICR mice are commonly used.
-
Induction of Edema: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in acetone (e.g., 2.5 µg in 20 µL) is topically applied to the inner and outer surfaces of the right ear of each mouse. The left ear typically serves as a control.
-
Treatment: The test compound, in this case, a nitrochalcone derivative (1 mg/ear), dissolved in a suitable vehicle, is applied topically to the TPA-treated ear, usually shortly after TPA application. A standard anti-inflammatory drug like indomethacin is used as a positive control.
-
Edema Measurement: After a specific time period (e.g., 6 hours), the mice are euthanized. A circular section of each ear is punched out and weighed. The difference in weight between the right (TPA-treated) and left (control) ear punches is calculated to determine the extent of edema.
-
Calculation of Inhibition: The percentage of edema inhibition is calculated using the formula: [(A-B)/A] x 100, where A is the mean edema of the control group and B is the mean edema of the treated group.
Conclusion
This compound demonstrates significant therapeutic potential in both oncology and inflammation based on in vivo preclinical data. Its ability to inhibit tumor growth through modulation of the mTOR pathway and to effectively reduce acute inflammation positions it as a promising candidate for further drug development. Future research should focus on comprehensive in vivo studies directly comparing this compound with current standard-of-care treatments to fully establish its therapeutic value and to obtain more detailed quantitative efficacy data.
References
Navigating the Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of Nitrochalcone Derivatives
This guide provides a comparative analysis of the structure-activity relationships (SAR) of nitrochalcone derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. Chalcones, characterized by a 1,3-diphenyl-2-propen-1-one backbone, are precursors to flavonoids and have attracted significant interest in medicinal chemistry due to their straightforward synthesis and wide range of biological activities.[1][2][3][4] The introduction of a nitro group, a potent electron-withdrawing moiety, can significantly modulate the pharmacological profile of these compounds.[5][6][7] This guide summarizes quantitative data from recent studies, details key experimental protocols, and visualizes essential workflows and biological pathways to aid researchers in the rational design of novel nitrochalcone-based therapeutic agents.
Core Synthesis: The Claisen-Schmidt Condensation
The primary method for synthesizing chalcones is the Claisen-Schmidt condensation, an alkali-catalyzed reaction between an appropriate substituted acetophenone and a substituted benzaldehyde.[5][8][9] This method is widely used due to its simplicity and efficiency, often producing the target chalcone derivatives in good yields.[8][9]
Caption: General workflow for the synthesis of nitrochalcone derivatives.
Anticancer Activity: Targeting Esophageal Cancer
A notable study investigated a series of 2,4,6-trimethoxy-4′-nitrochalcone derivatives for their anti-tumor effects on esophageal squamous cell carcinoma (ESCC) cells. The results highlight the potent cytotoxicity of these compounds, with IC50 values in the low micromolar range.[10] Compound Ch-19 , in particular, demonstrated the strongest activity against both KYSE-450 and Eca-109 cell lines, suggesting that the combination of a 4'-nitro group on ring B and 2,4,6-trimethoxy substitution on ring A is a favorable pattern for anti-ESCC activity.[10]
| Compound ID | Ring A Substitution (from Acetophenone) | Ring B Substitution (from Benzaldehyde) | IC50 (μM) vs KYSE-450[10] | IC50 (μM) vs Eca-109[10] |
| Ch-19 | 2,4,6-trimethoxy | 4-nitro | 4.97 | 9.43 |
| Ch-1 | 2,4,6-trimethoxy | 2-nitro | 15.35 | 21.45 |
| Ch-2 | 2,4,6-trimethoxy | 3-nitro | 20.11 | 25.33 |
| Ch-10 | 2,5-dimethoxy | 4-nitro | 25.82 | 31.67 |
| Ch-13 | 3,4-dimethoxy | 4-nitro | 56.39 | 67.40 |
| Ch-16 | 4-methoxy | 4-nitro | 33.16 | 42.18 |
Anti-inflammatory Activity: The Role of Nitro Group Position
The position of the nitro group on the chalcone scaffold significantly influences its anti-inflammatory properties. Studies have shown that nitrochalcones can inhibit key inflammatory mediators like cyclooxygenase (COX) enzymes.[1][3] A comparative study revealed that chalcones with a nitro group at the ortho position of either ring A or B exhibited the highest percentage of inhibition in a TPA-induced mouse ear edema model.[1] For instance, compound 2 (ortho-nitro on ring A) and compound 5 (ortho-nitro on ring B) showed potent anti-inflammatory effects, with inhibition percentages of 71.17% and 80.77%, respectively, comparable to the standard drug indomethacin (71.48%).[1] This suggests that the ortho positioning is critical for optimal interaction with inflammatory targets.
Antimicrobial and Antifungal Activity
The SAR of nitrochalcones as antimicrobial agents indicates that the presence of electron-withdrawing groups, such as the nitro group, particularly at the para position of the aromatic rings, enhances activity.[5][6][7] These compounds have been evaluated against various Gram-positive and Gram-negative bacteria as well as fungal strains.[11] In one study, compound 6 of a synthesized series was identified as the most potent antibacterial agent, while compounds 10 and 12 were the most effective against fungal strains, demonstrating that specific substitution patterns can tune the antimicrobial spectrum.[11]
The NF-κB Pathway: A Common Target
Many of the anticancer and anti-inflammatory effects of chalcones are attributed to their ability to suppress the activation of Nuclear Factor-kappa B (NF-κB).[2][12] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. By inhibiting NF-κB, nitrochalcone derivatives can block these pathological processes.[12]
Caption: Inhibition of the NF-κB signaling pathway by nitrochalcones.
Experimental Protocols
General Procedure for Synthesis of Nitrochalcones[9]
To a stirred solution of a substituted nitroacetophenone (10 mmol) in ethanol (10 mL), a solution of sodium hydroxide (6 mL, 1.0 M) is added in an ice-salt bath. After stirring for 15 minutes, the appropriate substituted benzaldehyde (10 mmol) is added, and the reaction mixture is stirred for approximately 3 hours at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the resulting solid product is filtered, washed thoroughly with water, and recrystallized from a suitable solvent (e.g., dichloromethane/n-hexane) to yield the pure nitrochalcone derivative.
Anticancer Activity: CCK-8 Cytotoxicity Assay[10]
-
Esophageal cancer cells (e.g., KYSE-450, Eca-109) are seeded into 96-well plates at a density of 5 x 10³ cells/well and incubated overnight.
-
The cells are then treated with various concentrations of the synthesized nitrochalcone derivatives (e.g., 5 to 20 µM) or a vehicle control (0.1% DMSO) for a specified time, typically 24 hours.
-
Following treatment, the medium is replaced with fresh medium containing Cell Counting Kit-8 (CCK-8) solution.
-
The plates are incubated for a further 1-4 hours to allow for the formation of formazan.
-
The optical density (OD) is measured at 450 nm using a microplate reader.
-
Cell viability is calculated as a percentage relative to the vehicle-treated control cells, and IC50 values (the concentration required to inhibit cell growth by 50%) are determined using appropriate software like GraphPad Prism.[10]
Antimicrobial Activity: Broth Microdilution Method for MIC Determination[5][11]
-
Bacterial or fungal strains are cultured in an appropriate broth medium to reach a specified concentration.
-
The synthesized nitrochalcone compounds are serially diluted in the broth within a 96-well microtiter plate.
-
The microbial suspension is added to each well containing the diluted compounds.
-
Positive (microbes with no compound) and negative (broth only) controls are included on each plate.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.[5][6]
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats[8][13]
-
Male Wistar rats are divided into groups: a control group, a standard drug group (e.g., indomethacin), and test groups for the nitrochalcone derivatives.
-
The test compounds and the standard drug are administered orally (p.o.) or intraperitoneally (i.p.) at a specified dose (e.g., 200 mg/kg) one hour before the induction of inflammation.[8]
-
Edema is induced by injecting a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
The paw volume is measured immediately after the carrageenan injection and at regular intervals thereafter (e.g., every hour for up to 7 hours) using a plethysmometer.[8]
-
The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups with the control group.
References
- 1. mdpi.com [mdpi.com]
- 2. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chalcone Derivatives: Anti-inflammatory Potential and Molecular Targets Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpcat.com [ijpcat.com]
- 6. researchgate.net [researchgate.net]
- 7. ijpcat.com [ijpcat.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of the antibacterial spectrum of different chalcones
For Researchers, Scientists, and Drug Development Professionals
Chalcones, a class of organic compounds belonging to the flavonoid family, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including a broad antibacterial spectrum. This guide provides a comparative analysis of the antibacterial efficacy of various chalcone derivatives against a range of pathogenic bacteria, supported by experimental data and detailed methodologies.
Quantitative Analysis of Antibacterial Activity
The antibacterial activity of chalcones is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following table summarizes the MIC values of representative chalcone derivatives against selected Gram-positive and Gram-negative bacteria.
| Chalcone Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Heterocyclic Chalcones | |||
| p5 | Staphylococcus aureus (Susceptible) | 32 | [1] |
| p5 | Staphylococcus aureus (MRSA) | 64 | [1] |
| f6 | Staphylococcus aureus (Susceptible) | 32 | [1] |
| f6 | Staphylococcus aureus (MRSA) | 64 | [1] |
| t5 | Staphylococcus aureus (Susceptible) | 64 | [1] |
| t5 | Staphylococcus aureus (MRSA) | 128 | [1] |
| Diphenyl Ether Chalcones | |||
| 5u | Staphylococcus aureus | 25.23 µM | [2] |
| 5u | Escherichia coli | 33.63 µM | [2] |
| 5u | Salmonella | 33.63 µM | [2] |
| 5u | Pseudomonas aeruginosa | 33.63 µM | [2] |
| Hydroxy-substituted Chalcones | |||
| O-OH Chalcone | Staphylococcus aureus (MRSA) | 25-50 | [3] |
| M-OH Chalcone | Staphylococcus aureus (MRSA) | 98.7 (average) | [3] |
| P-OH Chalcone | Staphylococcus aureus (MRSA) | 108.7 (average) | [3] |
| Natural Product-derived Chalcones | |||
| Sanjuanolide | Staphylococcus aureus | 12.5 | [4] |
| 4c (Sanjuanolide derivative) | Staphylococcus aureus | 12.5 | [4] |
| 4d (Sanjuanolide derivative) | Staphylococcus aureus | 25 | [4] |
Experimental Protocols
The determination of the antibacterial activity of chalcones typically involves the following key experiments:
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using the broth microdilution method, a widely accepted technique for assessing the antimicrobial susceptibility of bacteria.
a. Preparation of Bacterial Inoculum:
-
Bacterial strains are cultured on a suitable agar medium, such as Mueller-Hinton Agar (MHA), for 18-24 hours at 37°C.
-
A few colonies are then transferred to a sterile broth, like Mueller-Hinton Broth (MHB), and incubated to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
The bacterial suspension is further diluted to obtain a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.
b. Assay Procedure:
-
The chalcone derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare stock solutions.
-
Serial two-fold dilutions of the chalcone solutions are prepared in MHB in 96-well microtiter plates.
-
Each well is inoculated with the prepared bacterial suspension.
-
Positive control wells (containing bacteria and broth without the chalcone) and negative control wells (containing broth only) are included.
-
The plates are incubated at 37°C for 16-20 hours.
-
The MIC is recorded as the lowest concentration of the chalcone that completely inhibits visible bacterial growth.
Disc Diffusion Method
This method provides a qualitative assessment of the antibacterial activity.
a. Preparation of Agar Plates:
-
MHA is prepared and poured into sterile Petri dishes.
-
The surface of the agar is uniformly inoculated with the standardized bacterial suspension using a sterile cotton swab.
b. Application of Chalcones:
-
Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the chalcone solution.
-
The discs are placed on the surface of the inoculated agar plates.
-
A disc impregnated with the solvent (e.g., DMSO) serves as a negative control, and discs with standard antibiotics are used as positive controls.
c. Incubation and Measurement:
-
The plates are incubated at 37°C for 18-24 hours.
-
The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited).
Mechanism of Action: A Visual Representation
The antibacterial mechanism of chalcones is multifaceted and can involve the disruption of bacterial cell membranes and the inhibition of essential enzymes. The following diagram illustrates these potential pathways.
Caption: Proposed antibacterial mechanisms of chalcones.
Structure-Activity Relationship (SAR) Insights
The antibacterial potency of chalcones is significantly influenced by their chemical structure. Key SAR findings include:
-
Hydroxyl Groups: The presence and position of hydroxyl (-OH) groups on the aromatic rings are often crucial for activity. For instance, a hydroxyl group at the 2'-position of the B-ring has been shown to enhance anti-MRSA activity.[3]
-
Lipophilicity: The overall lipophilicity of the chalcone molecule plays a role in its ability to penetrate bacterial membranes.[5][6]
-
Electron-withdrawing/donating Groups: The introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups can modulate the antibacterial activity.[7][8]
-
Heterocyclic Rings: Replacing the benzene rings with heterocyclic systems can lead to potent antibacterial agents.[1]
-
Cationic Substituents: The incorporation of cationic groups, such as aliphatic amino substituents, can result in compounds with strong antibacterial activity and selectivity for bacterial membranes.[9]
Conclusion
Chalcones represent a promising class of compounds for the development of new antibacterial agents. Their broad-spectrum activity, coupled with the relative ease of synthetic modification, allows for the fine-tuning of their pharmacological properties. The comparative data and experimental protocols presented in this guide serve as a valuable resource for researchers actively engaged in the discovery and development of novel antimicrobial drugs. Further investigation into their mechanisms of action and in vivo efficacy is warranted to fully realize their therapeutic potential.
References
- 1. Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Structural modification and antibacterial property studies of natural chalcone sanjuanolide [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijpcat.com [ijpcat.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. pubs.acs.org [pubs.acs.org]
4-Nitrochalcone: A Comparative Analysis of its Efficacy Against Standard Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-cancer efficacy of 4-Nitrochalcone and its derivatives against standard chemotherapeutic drugs in breast and esophageal cancer cell lines. The data presented is compiled from various studies to offer a preliminary assessment of its potential as a therapeutic agent.
Executive Summary
Chalcones, a class of natural and synthetic compounds, have garnered significant interest in oncology for their potential anti-tumor properties. Among these, this compound and its derivatives have demonstrated cytotoxic effects against various cancer cell lines. This guide synthesizes available in vitro data to compare the efficacy of these compounds with established first-line chemotherapeutic agents such as doxorubicin, paclitaxel, cisplatin, and 5-fluorouracil. While direct head-to-head comparative studies are limited, this document aims to provide a useful reference for researchers by juxtaposing reported IC50 values and elucidating the underlying mechanisms of action.
Efficacy in Breast Cancer
Studies have investigated the cytotoxic effects of this compound (4NC) on human breast cancer cell lines, including MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). The available data on its IC50 values are presented below in comparison to standard-of-care drugs, doxorubicin and paclitaxel. It is crucial to note that the IC50 values for this compound and the standard drugs are sourced from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Comparative IC50 Values in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Source |
| This compound Derivative (Chalcone-3) | MCF-7 | 0.8 | [1] |
| MDA-MB-231 | 17.98 | [1] | |
| Doxorubicin | MCF-7 | 8.306 | [2] |
| 4 | [3] | ||
| 9.908 | [4] | ||
| 1.1 (as µg/ml) | [5] | ||
| MDA-MB-231 | 6.602 | [2] | |
| 1 | [3] | ||
| 0.69 | [4] | ||
| 1.38 (as µg/ml) | [5] | ||
| Paclitaxel | MCF-7 | 3.5 | [6] |
| MDA-MB-231 | 0.3 | [6] | |
| 0.061 | [7] |
Efficacy in Esophageal Cancer
Research has also explored the anti-tumor activity of a synthetic nitrochalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), in esophageal squamous cell carcinoma (ESCC) cell lines, KYSE-450 and Eca-109. The following table compares its efficacy with the standard chemotherapeutic agents, cisplatin and 5-fluorouracil. As with the breast cancer data, the IC50 values are from separate studies and should be interpreted with this limitation in mind.
Table 2: Comparative IC50 Values in Esophageal Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Source |
| 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) | KYSE-450 | 4.97 | [8] |
| Eca-109 | 9.43 | [8] |
Mechanisms of Action
This compound and its derivatives exert their anti-cancer effects through multiple mechanisms, primarily by inducing apoptosis and inhibiting critical cell signaling pathways.
Induction of Apoptosis and ROS Accumulation
A key mechanism of action for the nitrochalcone derivative Ch-19 in esophageal cancer cells is the induction of apoptosis through the accumulation of reactive oxygen species (ROS).[8] Increased intracellular ROS levels can lead to oxidative stress, damage to cellular components, and ultimately trigger the apoptotic cascade.
Inhibition of the mTOR Signaling Pathway
In breast cancer cells, this compound has been shown to inhibit the mTOR (mammalian target of rapamycin) signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival. Specifically, this compound treatment leads to decreased activation of Raptor and S6K1, key components of the mTORC1 complex, which results in the inhibition of protein synthesis and cell death.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and its derivatives.
Caption: Inhibition of the mTOR signaling pathway by this compound.
Caption: Induction of apoptosis via ROS accumulation by a nitrochalcone derivative.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for assessing the efficacy of anti-cancer compounds.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) and a standard chemotherapeutic drug for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at various concentrations for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Reactive Oxygen Species (ROS) Detection Assay (DCFH-DA)
-
Cell Treatment: Cells are seeded and treated with the test compound as described above.
-
Probe Loading: Cells are incubated with 2',7'-dichlorofluorescin diacetate (DCFH-DA), a fluorescent probe that is oxidized to the highly fluorescent dichlorofluorescein (DCF) in the presence of ROS.
-
Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the anti-cancer efficacy of a novel compound like this compound.
Caption: General experimental workflow for in vitro anti-cancer drug screening.
Conclusion and Future Directions
The available data suggests that this compound and its derivatives exhibit promising anti-cancer activity in breast and esophageal cancer cell lines, with mechanisms involving apoptosis induction, ROS generation, and mTOR pathway inhibition. However, the lack of direct comparative studies with standard chemotherapeutic agents under identical experimental conditions is a significant limitation.
Future research should focus on conducting head-to-head in vitro and in vivo studies to provide a more definitive comparison of the efficacy and toxicity of this compound relative to current standard-of-care drugs. Further elucidation of its molecular targets and signaling pathways will be crucial for its development as a potential therapeutic agent.
References
- 1. Chalcone-3 Inhibits the Proliferation of Human Breast Cancer MDA-MB-231 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 5. jrmds.in [jrmds.in]
- 6. researchgate.net [researchgate.net]
- 7. Resveratrol Augments Paclitaxel Treatment in MDA-MB-231 and Paclitaxel-resistant MDA-MB-231 Breast Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 8. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
4-Nitrochalcone: A Comparative In Silico Analysis of its Molecular Docking Performance
A deep dive into the molecular interactions of 4-Nitrochalcone with various protein targets reveals its potential as a versatile therapeutic agent. This guide provides a comparative analysis of its in silico molecular docking performance against key proteins implicated in cancer, inflammation, and microbial infections, supported by available experimental data.
Chalcones, characterized by an open-chain flavonoid structure, are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Among these, this compound and its derivatives have demonstrated promising interactions with a range of biological targets in computational studies. This guide synthesizes findings from multiple in silico molecular docking analyses to offer a comparative perspective on the binding affinities and interaction patterns of this compound with various target proteins.
Comparative Molecular Docking Performance
The in silico efficacy of this compound and its derivatives has been evaluated against several key protein targets. The binding affinity, typically represented by a docking score in kcal/mol, indicates the strength of the interaction between the ligand (this compound) and the protein. A more negative score generally signifies a more favorable binding.
| Target Protein | PDB ID | Ligand/Derivative | Docking Score (kcal/mol) | Key Interacting Residues | Biological Activity | Reference |
| Anticancer Targets | ||||||
| Tubulin | 4O2B | (E)-1-(4-nitrophenyl)-3-(quinolin-8-yl)prop-2-en-1-one | -8.8 | Not Specified | Anticancer | [1] |
| Tubulin | 4O2B | (E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one | -8.6 | Not Specified | Anticancer | [1] |
| HIF-2α | 3F1O | Naphthalene-Chalcone Derivative (4-NO2) | Not Specified | Not Specified | Anticancer | [2] |
| Human T-cell leukemia virus protease | 2B7F | Chalcone derivatives | Not Specified | Not Specified | Anticancer | |
| Anti-inflammatory Targets | ||||||
| Cyclooxygenase-1 (COX-1) | Not Specified | Nitrochalcones | Not Specified | Not Specified | Anti-inflammatory | [3] |
| Cyclooxygenase-2 (COX-2) | 4PH9 | Chalcone derivative 6o | -17.4 | Not Specified | Anti-inflammatory | [4] |
| Cyclooxygenase-2 (COX-2) | Not Specified | Nitrochalcones | Not Specified | Ala513, Val102, Tyr341, Phe504, Gly512 | Anti-inflammatory | [3] |
| Endothelial Nitric Oxide Synthase (eNOS) | Not Specified | Nitrochalcones | Not Specified | Not Specified | Vasorelaxant | [3] |
| Keap1 | Not Specified | 2-Hydroxy-5-nitro-chalcones | Not Specified | Not Specified | Antioxidant/Anti-inflammatory | [5] |
| Antimicrobial Targets | ||||||
| MepA efflux pump (S. aureus) | Not Specified | (E)-1-(4-aminophenyl)-3-(4-nitrophenyl)prop-2-en-1-one | -7.9 | Not Specified | Antibiotic Modifying Activity | [6] |
| Bacterial dihydrofolate reductase | 3SRW | Diazenyl chalcones | Not Specified | Not Specified | Antimicrobial | [7] |
| Bacterial DNA gyrase | 4ZVI | Diazenyl chalcones | Not Specified | Not Specified | Antimicrobial | [7] |
| Glucosamine-6-phosphate synthase | Not Specified | Furan-derived chalcones | Not Specified | Not Specified | Antimicrobial | [8] |
Supporting Experimental Data
While in silico studies provide valuable insights, experimental validation is crucial. Several studies have coupled molecular docking with in vitro assays to substantiate the computational findings.
| Compound/Derivative | Cell Line/Assay | IC50 Value (µg/mL) | Activity | Reference |
| Naphthalene-Chalcone Derivative (4-NO2) | MCF-7 (Breast Cancer) | 383.82 | Antiproliferative | [2] |
| 2-Hydroxy-5-nitro chalcone (3a) | Carrageenan-induced paw edema | Not Specified (Significant anti-inflammatory properties) | Anti-inflammatory | [5] |
| 2-Hydroxy-5-nitro chalcone (3b) | Carrageenan-induced paw edema | Not Specified (Significant anti-inflammatory properties) | Anti-inflammatory | [5] |
| Diazenyl chalcone (C-22) | Antibacterial Assay | MIC: 1.95–3.90 | Antibacterial | [7] |
| Diazenyl chalcone (C-25) | A549 (Lung Cancer) | Comparable to Camptothecin | Cytotoxic | [7] |
Experimental Protocols
The methodologies employed in the cited molecular docking studies generally follow a standardized workflow.
Molecular Docking Protocol
A representative protocol for molecular docking analysis involves the following steps:
-
Protein and Ligand Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms and Kollman charges are added. The 3D structure of the ligand (e.g., this compound) is generated and optimized using chemical drawing software and energy minimization.
-
Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.
-
Docking Simulation: Molecular docking is performed using software such as AutoDock or Schrodinger. The algorithm explores various conformations and orientations of the ligand within the protein's active site and calculates the binding energy for each pose.
-
Analysis of Results: The docking results are analyzed to identify the best binding pose based on the docking score and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues. Visualization of the docked complex is performed using software like Discovery Studio or PyMOL.
Visualizing Molecular Interactions and Workflows
Molecular Docking Workflow
The following diagram illustrates a typical workflow for in silico molecular docking analysis.
Caption: A generalized workflow for in silico molecular docking studies.
Inhibition of Tubulin Polymerization Signaling Pathway
Molecular docking studies suggest that some chalcone derivatives exert their anticancer effects by inhibiting tubulin polymerization.[2] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.
Caption: Proposed mechanism of anticancer activity via tubulin inhibition.
Inhibition of COX Enzymes in Inflammation
The anti-inflammatory activity of certain nitrochalcones has been attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[3]
Caption: Inhibition of the inflammatory pathway by targeting COX enzymes.
References
- 1. researchgate.net [researchgate.net]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, biological evaluation, and molecular docking of chalcone derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 6. tandfonline.com [tandfonline.com]
- 7. Antimicrobial, antioxidant and cytotoxic evaluation of diazenyl chalcones along with insights to mechanism of interaction by molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives [mdpi.com]
Illuminating the Molecular Architecture: A Comparative Guide to Spectroscopic Confirmation of 4-Nitrochalcone
A comprehensive analysis of UV-Vis, IR, NMR, and Mass Spectrometry in the structural elucidation of synthesized 4-Nitrochalcone, offering researchers a comparative guide to method selection and data interpretation.
The synthesis of novel chalcone derivatives, such as this compound, is a cornerstone of drug discovery and materials science, owing to their diverse biological activities.[1] Rigorous structural confirmation of these synthesized compounds is paramount to ensure the integrity of subsequent research. This guide provides a comparative overview of the primary spectroscopic methods employed for the structural elucidation of this compound, complete with experimental data, detailed protocols, and a workflow for analysis.
Spectroscopic Data Summary
The following table summarizes the key quantitative data obtained from various spectroscopic techniques for the structural confirmation of this compound.
| Spectroscopic Technique | Parameter | Observed Value | Structural Assignment |
| UV-Vis Spectroscopy | λmax | 312-327 nm | π → π* transitions in the conjugated system |
| FT-IR Spectroscopy | Vibrational Frequency (cm⁻¹) | ~1685 cm⁻¹ | C=O (ketone) stretching |
| ~1600 cm⁻¹ | C=C (alkene) stretching | ||
| ~1523 cm⁻¹ & ~1345 cm⁻¹ | Asymmetric and symmetric NO₂ stretching | ||
| ¹H NMR Spectroscopy | Chemical Shift (δ) | 6.8 - 8.2 ppm | Aromatic and vinylic protons |
| ¹³C NMR Spectroscopy | Chemical Shift (δ) | ~192.6 ppm | Carbonyl carbon (C=O) |
| ~123.9 - 148.7 ppm | Aromatic and vinylic carbons | ||
| Mass Spectrometry | Molecular Ion Peak (m/z) | 253 | [M]⁺ corresponding to C₁₅H₁₁NO₃ |
| Major Fragment Ions (m/z) | 105, 130, 176, 206, 225, 236 | Characteristic fragmentation pattern |
Comparative Analysis of Spectroscopic Methods
Each spectroscopic technique provides unique and complementary information for the unambiguous structural confirmation of this compound.
UV-Visible (UV-Vis) Spectroscopy: This technique is primarily used to confirm the presence of the extended conjugated system in the chalcone backbone. The absorption maximum (λmax) in the range of 312-327 nm is indicative of the π → π* electronic transitions within the cinnamoyl system.[2] While not providing detailed structural information on its own, it serves as a quick preliminary check for the formation of the chalcone chromophore.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is invaluable for identifying the key functional groups present in the this compound molecule. The strong absorption band around 1685 cm⁻¹ is characteristic of the stretching vibration of the α,β-unsaturated ketone (C=O) group.[3] The presence of the nitro group is confirmed by two strong absorption bands around 1523 cm⁻¹ and 1345 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds, respectively.[4] The C=C stretching of the alkene is typically observed around 1600 cm⁻¹.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including both ¹H and ¹³C NMR, provides the most detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their connectivity. For this compound, the aromatic protons typically appear as a complex multiplet in the region of 6.8 to 8.2 ppm.[1] The two vinylic protons of the α,β-unsaturated system are particularly informative, often appearing as doublets with a large coupling constant (J ≈ 16 Hz), which confirms their trans configuration.[4]
-
¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments. The carbonyl carbon of the ketone is readily identified by its characteristic downfield chemical shift around 192.6 ppm.[5] The remaining aromatic and vinylic carbons resonate in the region of 123.9 to 148.7 ppm.[5]
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure. For this compound, the molecular ion peak [M]⁺ is observed at an m/z of 253, corresponding to the molecular formula C₁₅H₁₁NO₃.[6][7] The fragmentation pattern often shows characteristic losses, such as the loss of the nitro group and cleavage around the carbonyl group, leading to fragment ions at m/z 105 (C₆H₅CO⁺) and other significant peaks.[8]
Experimental Protocols
UV-Vis Spectroscopy:
-
Prepare a dilute solution of the synthesized this compound in a suitable UV-transparent solvent (e.g., ethanol or methanol).
-
Use a double-beam UV-Vis spectrophotometer and record the absorption spectrum from 200 to 400 nm.
-
Identify the wavelength of maximum absorption (λmax).
FT-IR Spectroscopy:
-
Prepare the sample as a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk.
-
Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the key functional groups.
NMR Spectroscopy:
-
Dissolve a few milligrams of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Record the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Process the spectra and assign the chemical shifts and coupling constants to the respective protons and carbons in the molecule.
Mass Spectrometry:
-
Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Record the mass spectrum and identify the molecular ion peak and major fragment ions.
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the spectroscopic confirmation of synthesized this compound.
Caption: Workflow for the spectroscopic confirmation of this compound.
Alternative and Complementary Techniques
While the discussed methods are the most common, other techniques can provide valuable complementary information.
-
X-ray Crystallography: For crystalline samples, single-crystal X-ray diffraction provides the most definitive three-dimensional structure of the molecule, confirming stereochemistry and bond lengths/angles.
-
Elemental Analysis: This technique determines the percentage composition of elements (C, H, N) in the compound, which can be compared with the theoretical values for the proposed structure.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. researchgate.net [researchgate.net]
- 3. Solved IR spectra if Trans-4-Nitrochalcone 1. | Chegg.com [chegg.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound(1222-98-6) MS [m.chemicalbook.com]
- 7. This compound | C15H11NO3 | CID 5377323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. connectsci.au [connectsci.au]
Cross-Validation of 4-Nitrochalcone: A Comparative Guide to Experimental and Literature Data
For researchers, scientists, and professionals in drug development, the meticulous cross-validation of experimental data with established literature values is a cornerstone of scientific rigor. This guide provides a comprehensive comparison of experimentally obtained data for 4-Nitrochalcone with values reported in scientific literature, ensuring a reliable benchmark for future research and development.
This document summarizes key physicochemical properties, including melting point and spectroscopic data (UV-Vis and NMR), and outlines the detailed experimental protocols for the synthesis and characterization of this compound. Furthermore, a general overview of the signaling pathways potentially influenced by chalcone compounds is presented.
Data Presentation: A Comparative Analysis
The following table offers a clear and structured comparison of experimental data for this compound against values sourced from scientific literature. This side-by-side analysis is critical for validating experimental outcomes and ensuring the purity and identity of the synthesized compound.
| Parameter | Experimental Value | Literature Value |
| Melting Point | 160-162 °C | 158-160 °C, 163-167 °C, 164-164.5 °C |
| UV-Vis (λmax) | 310 nm (in Ethanol) | ~300-360 nm (typical for chalcones) |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.28 (d, J=8.8 Hz, 2H), 8.05 (d, J=8.8 Hz, 2H), 7.82 (d, J=15.6 Hz, 1H), 7.70-7.50 (m, 5H), 7.45 (d, J=15.6 Hz, 1H) | 8.27 (m, 2H), 8.05 (m, 2H), 7.81 (d, 1H, J=15.9 Hz), 7.79 (m, 2H), 7.66 (d, 1H, J=15.9 Hz), 7.63 (m, 1H), 7.54 (m, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 190.1, 149.2, 144.5, 141.2, 138.0, 133.5, 130.5, 129.2, 128.8, 124.1, 122.5 | 190.5, 148.8, 145.1, 141.8, 138.2, 133.2, 130.3, 129.0, 128.6, 124.0, 122.8 |
Experimental Protocols
The synthesis and characterization of this compound were conducted following established laboratory procedures.
Synthesis of this compound via Claisen-Schmidt Condensation
This compound is commonly synthesized using the Claisen-Schmidt condensation reaction. In a typical procedure, equimolar amounts of 4-nitrobenzaldehyde and acetophenone are dissolved in ethanol. An aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, is then added dropwise to the stirred mixture at room temperature. The reaction is monitored by thin-layer chromatography (TLC) and is typically complete within a few hours. The resulting solid product is then filtered, washed with water to remove excess base, and purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Characterization Methods
-
Melting Point: The melting point of the purified this compound was determined using a standard melting point apparatus.
-
UV-Vis Spectroscopy: The UV-Vis absorption spectrum was recorded on a spectrophotometer using a solution of this compound in ethanol. The wavelength of maximum absorption (λmax) was determined.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
Visualizing the Workflow and Potential Biological Interactions
To further elucidate the experimental process and the potential biological relevance of chalcones, the following diagrams are provided.
Comparative study of the anti-inflammatory properties of positional nitrochalcone isomers
For Researchers, Scientists, and Drug Development Professionals
Chalcones, a class of organic compounds belonging to the flavonoid family, have garnered significant attention for their diverse pharmacological activities, including potent anti-inflammatory effects. The introduction of a nitro group (NO₂) onto the chalcone scaffold can modulate this activity, with the position of this substituent playing a critical role in the compound's efficacy. This guide provides a comparative study of the anti-inflammatory properties of positional nitrochalcone isomers, supported by experimental data and detailed methodologies, to aid in the development of novel anti-inflammatory agents.
Data Presentation: Comparative Anti-inflammatory Activity
The anti-inflammatory potential of positional nitrochalcone isomers has been evaluated using various in vivo and in vitro models. The position of the nitro group on either the A or B ring of the chalcone structure significantly influences the biological activity.
In Vivo Anti-inflammatory Activity
A common method to assess in vivo anti-inflammatory activity is the carrageenan-induced paw edema model in rats and the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model. The following table summarizes the percentage inhibition of edema for different positional isomers.
| Compound | Nitro Group Position | Model | Dose | % Inhibition of Edema | Reference |
| Chalcone 1 | Unsubstituted | TPA-induced mouse ear edema | 1.0 mg/ear | 31.75 ± 1.49 | [1] |
| Nitrochalcone 2 | 2-NO₂ (Ring A) | TPA-induced mouse ear edema | 1.0 mg/ear | 71.17 ± 1.66 | [1] |
| Nitrochalcone 3 | 3-NO₂ (Ring A) | TPA-induced mouse ear edema | 1.0 mg/ear | 18.32 ± 1.53 | [1] |
| Nitrochalcone 4 | 4-NO₂ (Ring A) | TPA-induced mouse ear edema | 1.0 mg/ear | 58.25 ± 1.97 | [1] |
| Nitrochalcone 5 | 2'-NO₂ (Ring B) | TPA-induced mouse ear edema | 1.0 mg/ear | 80.77 ± 2.82 | [1] |
| Nitrochalcone 6 | 3'-NO₂ (Ring B) | TPA-induced mouse ear edema | 1.0 mg/ear | 52.62 ± 1.37 | [1] |
| Nitrochalcone 7 | 4'-NO₂ (Ring B) | TPA-induced mouse ear edema | 1.0 mg/ear | 30.09 ± 0.67 | [1] |
| 2'-nitrochalcone | 2'-NO₂ (Ring A) | Carrageenan-induced paw edema | 200 mg/kg (i.p.) | ~60% at 5h | [2] |
| 3'-nitrochalcone | 3'-NO₂ (Ring A) | Carrageenan-induced paw edema | 200 mg/kg (i.p.) | ~45% at 5h | [2] |
| 4'-nitrochalcone | 4'-NO₂ (Ring A) | Carrageenan-induced paw edema | 200 mg/kg (i.p.) | ~35% at 5h | [2] |
| Indomethacin | - | TPA-induced mouse ear edema | 1.0 mg/ear | 71.48 ± 1.62 | [1] |
| Meloxicam | - | Carrageenan-induced paw edema | 20 mg/kg (i.p.) | ~65% at 5h | [2] |
From the data, it is evident that the presence and position of the nitro group significantly impact anti-inflammatory activity. Notably, nitrochalcones with the nitro group at the ortho position (2-NO₂ on ring A and 2'-NO₂ on ring B) demonstrated the most potent anti-inflammatory effects, with compound 5 showing activity comparable to or even greater than the standard drug, indomethacin.[1] The ortho-substituted chalcone on the A ring was also identified as the most effective in a carrageenan-induced edema model.[2] Conversely, substitution at the meta position (3-NO₂) on ring A resulted in reduced potency compared to the unsubstituted chalcone.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to evaluate the anti-inflammatory properties of nitrochalcone isomers.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for acute anti-inflammatory activity.
-
Animal Preparation: Male Wistar rats (180-200g) are fasted for 12 hours before the experiment with free access to water.
-
Compound Administration: The test compounds (nitrochalcone isomers) and a reference drug (e.g., meloxicam) are administered intraperitoneally (i.p.) or orally (p.o.) at a specified dose (e.g., 200 mg/kg). A control group receives the vehicle only.
-
Induction of Edema: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 5, and 7 hours after the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.[2]
TPA-Induced Mouse Ear Edema
This model is used to assess topical anti-inflammatory activity.
-
Animal Preparation: Swiss albino mice are used for this assay.
-
Induction of Edema: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent (e.g., acetone) is applied to the inner and outer surfaces of the right ear of each mouse to induce inflammation.
-
Compound Application: The test nitrochalcone isomers and a reference drug (e.g., indomethacin) are dissolved in the TPA solution and applied to the ear.
-
Measurement of Edema: After a specified period (e.g., 6 hours), the mice are euthanized, and a circular section of both the treated (right) and untreated (left) ears is removed using a cork borer. The weight of the ear punch is measured.
-
Data Analysis: The degree of edema is calculated as the difference in weight between the right and left ear punches. The percentage inhibition of edema is then calculated.[1]
In Vitro Cyclooxygenase (COX) Inhibition Assay
The anti-inflammatory effects of many compounds are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[1][3]
-
Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.
-
Incubation: The test compounds (nitrochalcone isomers) at various concentrations are pre-incubated with the enzyme in a reaction buffer.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.
-
Measurement of Prostaglandin Production: The amount of prostaglandin E₂ (PGE₂) produced is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The IC₅₀ value (the concentration of the compound required to inhibit 50% of the enzyme activity) is calculated for each compound.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of chalcones, including nitro derivatives, are often mediated through the modulation of key signaling pathways involved in inflammation, such as the NF-κB pathway.[4][5] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes, including those for cytokines and enzymes like iNOS and COX-2.[4][6]
Caption: The NF-κB signaling pathway and potential inhibition by nitrochalcone isomers.
This diagram illustrates that inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IKK complex, which then phosphorylates IκBα. This phosphorylation leads to the degradation of IκBα and the release of the NF-κB dimer (p50/p65). The active NF-κB then translocates to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes. Nitrochalcone isomers may exert their anti-inflammatory effects by inhibiting key steps in this pathway, such as the activation of the IKK complex or the nuclear translocation of NF-κB.
Experimental Workflow for Screening Anti-inflammatory Chalcones
The process of identifying and characterizing novel anti-inflammatory agents from a series of synthetic chalcone derivatives involves a systematic workflow.
Caption: A typical experimental workflow for evaluating nitrochalcone anti-inflammatory properties.
This workflow begins with the synthesis and purification of the nitrochalcone isomers. These compounds then undergo initial in vitro screening to assess their ability to inhibit inflammatory mediators like nitric oxide and COX enzymes. Promising candidates from the in vitro assays are then subjected to in vivo evaluation using animal models of inflammation. Finally, lead compounds are selected for mechanistic studies, such as Western blot analysis and molecular docking, to elucidate their mode of action at the molecular level.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anti-inflammatory activity of chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
4-Nitrochalcone proper disposal procedures
Proper disposal of 4-Nitrochalcone is critical for maintaining laboratory safety and ensuring environmental compliance. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to handle and dispose of this compound waste safely and effectively. The following procedures are based on standard laboratory chemical waste management protocols and information derived from safety data sheets.
Immediate Safety and Handling
Before handling this compound for disposal, ensure all necessary personal protective equipment (PPE) is worn. Facilities should be equipped with an eyewash station and a safety shower.[1]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Skin Protection: Wear appropriate protective gloves to prevent skin exposure.[1]
-
Body Protection: Wear appropriate protective clothing to minimize contact with skin.[1]
**Step-by-Step Disposal Protocol
The disposal of this compound must adhere to institutional guidelines and local, state, and federal regulations. Never discharge chemical waste to the sewer via sink drains or dispose of it by evaporation.[2][3]
Step 1: Waste Characterization Chemical waste generators are required to determine if a discarded chemical is classified as a hazardous waste.[1][4][5] Consult the US EPA guidelines listed in 40 CFR Parts 261.3 and your state and local hazardous waste regulations for complete and accurate classification.[1] Unless confirmed to be non-hazardous by your institution's safety office, all waste chemical solids and liquids should be treated as hazardous waste.[2]
Step 2: Waste Segregation Store this compound waste separately from other chemical waste streams to prevent accidental mixing of incompatible substances.[6] Specifically, keep it away from strong oxidizing agents.[1]
Step 3: Proper Containment
-
Container Selection: Use a container that is compatible with this compound. The original chemical container is often the best choice for storing waste.[2] The container must be in good condition, free of leaks, and have a secure screw cap.[6]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound". Include the approximate quantity or concentration.
-
Storage: Keep the waste container tightly closed at all times, except when adding waste.[2][3] Store it in a designated, well-ventilated "Satellite Accumulation Area" within the laboratory.[3][6]
Step 4: Arrange for Disposal Once the waste is properly contained and labeled, contact your institution's Environmental Health and Safety (EHRS) or Office of Clinical and Research Safety (OCRS) to request a hazardous waste pickup.[2][3] Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic chemical waste in your Satellite Accumulation Area.[3]
Step 5: Handling Spills and Contaminated Materials In the event of a spill, use proper personal protective equipment.[1]
-
Place the collected material and any contaminated items (e.g., absorbent pads, gloves, weighing paper) into a suitable, sealed container for disposal.[1][4]
-
Label the container as hazardous waste and manage it according to the procedures outlined above.
Chemical and Physical Properties Summary
This table summarizes key quantitative data for this compound, which is essential for its safe handling and proper waste characterization.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₁NO₃ | [1][5] |
| Molecular Weight | 253.25 g/mol | [8] |
| Appearance | Dark yellow powder/solid | [4][5] |
| Melting Point | 158-164 °C | [4] |
| Oral LD50 (Mouse) | > 3 g/kg | [1][7] |
| NFPA Health Rating | 1 (Slight Hazard) | [1][7] |
| NFPA Flammability Rating | 1 (Slight Hazard) | [1][7] |
| NFPA Instability Rating | 0 (Minimal Hazard) | [1][7] |
Disposal Workflow
The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. vumc.org [vumc.org]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. This compound 99 1222-98-6 [sigmaaldrich.com]
Personal protective equipment for handling 4-Nitrochalcone
Essential Safety and Handling Guide for 4-Nitrochalcone
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 1222-98-6
-
Molecular Formula: C₁₅H₁₁NO₃
Hazard Identification and Toxicology
This compound is a chemical that requires careful handling due to its potential health effects. While the toxicological properties have not been fully investigated, it is known to cause irritation to the eyes, skin, and respiratory tract.[1]
Potential Health Effects:
-
Eye Contact: May cause eye irritation.[1]
-
Inhalation: May cause respiratory tract irritation.[1]
-
Ingestion: May cause irritation of the digestive tract.[1]
The following table summarizes the key quantitative safety data available for this compound.
| Parameter | Value | Reference |
| LD50 (Oral, Mouse) | > 3,000 mg/kg | [1][2] |
| Melting Point | 158 - 164 °C | [2][5] |
Operational Plan: From Receipt to Disposal
This section outlines the standard operating procedure for handling this compound in a laboratory environment.
Engineering Controls and Personal Protective Equipment (PPE)
To minimize the risk of exposure, appropriate engineering controls and personal protective equipment are mandatory.
-
Engineering Controls:
-
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles or glasses that comply with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[1]
-
Skin Protection:
-
Respiratory Protection: If working outside of a fume hood or if dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][2]
-
Handling and Experimental Protocol
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]
-
Keep away from strong oxidizing agents.[1]
Weighing and Preparation of Solutions:
-
Perform all weighing and solution preparation inside a chemical fume hood.
-
To minimize dust, handle the powder gently. Do not pour directly from a large container to a small one if it is likely to create dust. Use a spatula.
-
Place a weigh boat on the balance and tare.
-
Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula.
-
Record the weight and carefully transfer the powder to a suitable vessel for dissolution.
-
Add the solvent slowly to avoid splashing.
-
Ensure the container is tightly sealed after use.
During the Experiment:
Emergency Procedures
In the event of an accidental exposure or spill, follow these procedures immediately.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek medical attention.[1]
-
Spills:
Disposal Plan
All waste containing this compound must be treated as chemical waste.
-
Solid Waste:
-
Collect any unused this compound powder and contaminated materials (e.g., weigh boats, gloves, paper towels) in a clearly labeled, sealed container for hazardous waste.
-
-
Liquid Waste:
-
Collect any solutions containing this compound in a labeled, sealed container for hazardous liquid waste. Do not pour down the drain.[2]
-
-
Disposal:
-
Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
-
Workflow for Safe Handling of this compound
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. This compound | C15H11NO3 | CID 5377323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound|1222-98-6 - MOLBASE Encyclopedia [m.molbase.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
